PKM2-IN-5
Description
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Properties
Molecular Formula |
C16H15NO3S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
8-methyl-4-oxo-N-propan-2-ylthieno[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C16H15NO3S/c1-8(2)17-15(18)13-7-11-14(21-13)10-6-9(3)4-5-12(10)20-16(11)19/h4-8H,1-3H3,(H,17,18) |
InChI Key |
GBGCQNCXQMNMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2SC(=C3)C(=O)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PKM2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Pyruvate Kinase M2 (PKM2) inhibitors. PKM2 is a critical enzyme in the glycolytic pathway, and its unique regulatory properties in cancer cells have made it an attractive target for therapeutic intervention. This document details the molecular interactions, cellular consequences, and key experimental protocols used to characterize PKM2 inhibitors, with a focus on providing a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to PKM2 and its Role in Cancer Metabolism
Pyruvate kinase catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1][2] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and proliferating cells, including a wide variety of cancer cells.[3][4] Unlike its constitutively active counterpart, PKM1, which is found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[5] This ability to exist in two different functional forms allows cancer cells to reprogram their metabolism to support rapid proliferation, a phenomenon known as the Warburg effect.
In its less active dimeric form, PKM2 slows down the glycolytic flux, leading to the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into various biosynthetic pathways, such as the pentose phosphate pathway (PPP) for nucleotide and NADPH synthesis, and pathways for the synthesis of amino acids and lipids, all of which are essential for building new biomass in rapidly dividing cells. Therefore, inhibiting PKM2 activity is a promising strategy to disrupt cancer cell metabolism and proliferation.
General Mechanism of Action of PKM2 Inhibitors
PKM2 inhibitors are small molecules designed to modulate the enzymatic activity of PKM2. Their primary mechanism of action is to stabilize the inactive dimeric form of the enzyme, thereby reducing the overall rate of glycolysis in cancer cells. By locking PKM2 in its low-activity state, these inhibitors effectively starve cancer cells of the necessary energy and biosynthetic precursors required for their rapid growth and survival. Some inhibitors may also function by directly competing with the substrate PEP at the active site.
The consequences of PKM2 inhibition in cancer cells are multifaceted and include:
-
Reduced Glycolytic Rate: A direct decrease in the conversion of PEP to pyruvate.
-
Induction of Apoptosis and Autophagy: Depletion of essential metabolites and energy can trigger programmed cell death pathways.
-
Suppression of the Warburg Effect: A shift away from aerobic glycolysis towards oxidative phosphorylation.
-
Inhibition of Cell Proliferation and Tumor Growth: By limiting the building blocks necessary for cell division.
Quantitative Data for a Representative PKM2 Inhibitor
To illustrate the quantitative aspects of PKM2 inhibition, we will use data for a well-characterized inhibitor, referred to in the literature as Compound 3K (also known as PKM2-IN-1).
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (PKM2) | 2.95 µM | Enzymatic Assay | |
| IC₅₀ (PKM1) | 16.71 µM | Enzymatic Assay | |
| IC₅₀ (PKLR) | 8.2 µM | Enzymatic Assay | |
| Cytotoxicity IC₅₀ (HCT116) | 0.18 µM | Cell Viability Assay | |
| Cytotoxicity IC₅₀ (HeLa) | 0.29 µM | Cell Viability Assay | |
| Cytotoxicity IC₅₀ (H1299) | 1.56 µM | Cell Viability Assay |
Key Signaling Pathways Affected by PKM2 Inhibition
The inhibition of PKM2 has significant downstream effects on cellular signaling pathways that are crucial for cancer cell survival and proliferation. One of the key pathways affected is the Akt/mTOR signaling pathway .
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
The Nexus of Cancer Metabolism: A Technical Guide to PKM2 Inhibition and the Reversal of the Warburg Effect
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over oxidative phosphorylation. This metabolic reprogramming is pivotal for tumor growth and proliferation, making it a prime target for therapeutic intervention. At the heart of this phenomenon lies Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme that exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 predominates, leading to a bottleneck in glycolysis and the shunting of glycolytic intermediates into biosynthetic pathways essential for cell growth. This guide provides an in-depth technical overview of the role of PKM2 in the Warburg effect and explores the therapeutic potential of small molecule inhibitors, using a representative inhibitor, designated herein as PKM2-IN-5, to illustrate the principles of targeting this critical metabolic regulator. While specific data for a compound named "this compound" is not publicly available, this document synthesizes known data from analogous PKM2 inhibitors to provide a comprehensive and illustrative resource.
The Warburg Effect and the Central Role of PKM2
The Warburg effect, first described by Otto Warburg, is a hallmark of cancer metabolism where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, even in the presence of abundant oxygen.[1][2] This is in stark contrast to normal differentiated cells, which primarily rely on oxidative phosphorylation in the mitochondria to generate ATP.[3] This metabolic shift provides cancer cells with a growth advantage by supplying the necessary building blocks for rapid proliferation, such as nucleotides, lipids, and amino acids.[4]
Several signaling pathways, including the PI3K/Akt/mTOR and HIF-1α pathways, contribute to the establishment of the Warburg effect.[5] These pathways upregulate the expression of glucose transporters and glycolytic enzymes, facilitating the high rate of glucose uptake and metabolism observed in tumors.
Pyruvate kinase (PK) catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. The M2 isoform of PK (PKM2) is preferentially expressed in cancer cells and is a critical regulator of the Warburg effect. Unlike the constitutively active M1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric form and a less active dimeric form. In cancer cells, various factors, including post-translational modifications and interactions with oncoproteins, favor the dimeric state of PKM2. The reduced activity of dimeric PKM2 leads to the accumulation of glycolytic intermediates upstream of pyruvate, which are then diverted into anabolic pathways such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine synthesis pathway for amino acid and lipid production.
This compound: A Representative Small Molecule Inhibitor of PKM2
Small molecule inhibitors targeting PKM2 represent a promising strategy to counteract the Warburg effect and selectively target cancer cells. These inhibitors function by binding to PKM2 and stabilizing its inactive dimeric form, thereby further reducing its enzymatic activity. This leads to a metabolic crisis in cancer cells by exacerbating the bottleneck at the final step of glycolysis, ultimately inhibiting cell growth and proliferation.
While specific quantitative data for a compound with the designation "this compound" is not available in the public domain, the following tables summarize representative data from known small molecule inhibitors of PKM2 to illustrate their typical biochemical and cellular activities.
Table 1: Biochemical Potency of Representative PKM2 Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity vs. PKM1 | Reference |
| Compound A | PKM2 | LDH-coupled enzyme assay | 2.95 | N/A | ~5.7-fold | |
| Compound B | PKM2 | Fluorescence-based assay | 0.85 | N/A | Not specified | |
| Compound C | PKM2 | LDH-coupled enzyme assay | 10.0 | N/A | Selective |
N/A: Not Available
Table 2: Cellular Effects of Representative PKM2 Inhibitors
| Compound | Cell Line | Effect on Lactate Production | Effect on Glucose Uptake | Anti-proliferative IC50 (µM) | Reference |
| Compound A | HCT116, HeLa, H1299 | Not specified | Not specified | 0.18, 0.29, 1.56 | |
| Curcumin (PKM2 inhibitor) | Various | Decreased | Decreased | Varies | |
| Shikonin (PKM2 inhibitor) | Various | Decreased | Not specified | Varies |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PKM2 inhibitors and their effects on cancer cell metabolism.
PKM2 Enzyme Inhibition Assay (LDH-Coupled Method)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Fructose-1,6-bisphosphate (FBP) - allosteric activator
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PKM2 enzyme to all wells except for the blank control.
-
Initiate the reaction by adding FBP to activate the enzyme (optional, depending on the assay design).
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is a direct measure of the rate of aerobic glycolysis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lactate Assay Kit (commercially available, typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Collect the cell culture medium from each well.
-
Use a commercial lactate assay kit to measure the lactate concentration in the collected medium according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well to account for differences in cell proliferation.
-
Analyze the effect of the test compound on lactate production compared to the vehicle control.
Cellular Glucose Uptake Assay
This assay measures the rate at which cells take up glucose from the culture medium, often using a fluorescently labeled glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (e.g., this compound)
-
2-NBDG
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with the test compound for the desired duration.
-
Wash the cells with warm PBS.
-
Incubate the cells with a medium containing 2-NBDG for a short period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells or directly measure the fluorescence of the intracellular 2-NBDG using a flow cytometer or a fluorescence microplate reader.
-
Compare the fluorescence intensity of treated cells to that of control cells to determine the effect of the inhibitor on glucose uptake.
Cell Viability Assay (MTT or ATP-based)
This assay assesses the effect of the PKM2 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or an ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Microplate reader (absorbance for MTT, luminescence for ATP-based)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.
-
After the incubation period (e.g., 72 hours), add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding the complex signaling pathways and experimental workflows involved in studying PKM2 and the Warburg effect.
Caption: The Warburg Effect and PKM2 Regulation.
Caption: Mechanism of Action of a PKM2 Inhibitor.
References
- 1. news-medical.net [news-medical.net]
- 2. bosterbio.com [bosterbio.com]
- 3. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Warburg Effect | Cell Signaling Technology [cellsignal.com]
The Role of Pyruvate Kinase M2 (PKM2) Inhibitors in Cancer Cell Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific therapeutic agent designated "PKM2-IN-5" has been identified in publicly available scientific literature. This guide will therefore focus on the role of well-characterized small molecule inhibitors of Pyruvate Kinase M2 (PKM2) in the context of cancer cell metabolism, using illustrative examples from published research.
Introduction: PKM2 as a Key Regulator of Cancer Metabolism
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is constitutively active and found in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[2][3] This isoform switching is a critical component of the metabolic reprogramming observed in cancer, often referred to as the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of sufficient oxygen.[4][5]
PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is prevalent, which slows down the glycolytic rate. This seemingly counterintuitive step allows for the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways essential for rapid cell proliferation, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the serine biosynthesis pathway. Beyond its metabolic role, dimeric PKM2 can also translocate to the nucleus and act as a protein kinase or a transcriptional co-activator, further promoting tumorigenesis.
Given its central role in supporting the metabolic demands of cancer cells, PKM2 has emerged as a promising therapeutic target. Small molecule inhibitors targeting PKM2 aim to disrupt this metabolic adaptation, thereby impeding cancer cell growth and survival.
Mechanism of Action of PKM2 Inhibitors
PKM2 inhibitors function by targeting the enzymatic activity of PKM2, thereby disrupting the metabolic advantages it confers to cancer cells. These inhibitors can be broadly categorized based on their mechanism:
-
Direct Inhibition: These molecules bind to the enzyme and directly inhibit its catalytic activity. This leads to a further bottleneck at the final step of glycolysis, which can have several consequences:
-
Reduced Glycolytic Flux: By blocking the conversion of PEP to pyruvate, these inhibitors decrease the overall rate of glycolysis.
-
Altered Bioenergetics: The reduced production of pyruvate limits its entry into the TCA cycle for oxidative phosphorylation and also curtails lactate production.
-
Induction of Apoptosis: By starving cancer cells of the necessary energy and biosynthetic precursors, PKM2 inhibitors can induce programmed cell death.
-
-
Modulation of Oligomeric State: Some compounds may influence the equilibrium between the active tetrameric and inactive dimeric forms of PKM2. While activators promote the tetrameric state to force a high glycolytic rate and deplete anabolic precursors, inhibitors might stabilize the inactive dimer, further enhancing the accumulation of upstream metabolites to a potentially toxic level or interfering with its non-metabolic functions.
The inhibition of PKM2 is expected to decrease glycolysis and has been shown to increase cell death when growth factor signaling is lost.
Quantitative Data on PKM2 Inhibitors
The efficacy of PKM2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) against the enzyme itself (biochemical assay) and against cancer cell proliferation (cell-based assay). Below are tables summarizing data for several reported PKM2 inhibitors.
Table 1: Biochemical IC50 Values of Selected PKM2 Inhibitors
| Compound | Type | Target | IC50 (µM) | Inhibition Type | Source |
| Shikonin | Natural Product | PKM2 | - | - | |
| Compound 3 | Thiazolidinedione | PKM2 | ~10-50 | - | |
| Silibinin | Natural Product | PKM2 | 0.91 | Competitive | |
| Curcumin | Natural Product | PKM2 | 1.12 | Non-competitive | |
| Resveratrol | Natural Product | PKM2 | 3.07 | Non-competitive | |
| Ellagic Acid | Natural Product | PKM2 | 4.20 | Competitive | |
| Compound 26 | Naphthoquinone | PKM2 | 2.95 | - | |
| Compound 30 | Heterocyclic | PKM2 | 0.85 | Non-competitive | |
| Compound 31 | Flavonoid | PKM2 | 1.16 | Competitive | |
| Compound 32 | Heterocyclic | PKM2 | 1.33 | Non-competitive |
Table 2: Anti-proliferative Activity (IC50) of Selected PKM2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Ellagic Acid | MDA-MB-231 | Triple-Negative Breast Cancer | 20 | |
| Compound 26 | HeLa | Cervical Cancer | 2.95 ± 0.53 | |
| Compound 26 | HCT116 | Colon Cancer | 2.95 ± 0.53 | |
| Compound 26 | H1299 | Lung Cancer | 2.95 ± 0.53 |
Signaling Pathways and Experimental Workflows
PKM2 in Cancer Cell Metabolism
The following diagram illustrates the central role of PKM2 in cancer cell metabolism, highlighting the diversion of glycolytic intermediates into anabolic pathways.
Caption: PKM2's role in diverting glucose metabolites to anabolic pathways.
Experimental Workflow: Screening for PKM2 Inhibitors
This diagram outlines a typical workflow for identifying and characterizing small molecule inhibitors of PKM2.
Caption: Workflow for the discovery and validation of PKM2 inhibitors.
Detailed Experimental Protocols
PKM2 Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, ADP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant PKM2 enzyme to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding PEP to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
The rate of NADH consumption is proportional to the PKM2 activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot for PKM2 Expression
This technique is used to detect and quantify the amount of PKM2 protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKM2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative expression of PKM2.
Glucose Uptake and Lactate Production Assays
These assays measure key metabolic consequences of PKM2 inhibition.
Materials:
-
Cancer cells treated with the PKM2 inhibitor or vehicle
-
Culture medium
-
Glucose assay kit
-
Lactate assay kit
-
Microplate reader
Procedure:
-
Culture cells in the presence of the test compound for a defined period.
-
Collect the culture medium at the beginning and end of the treatment period.
-
Measure the concentration of glucose and lactate in the collected medium using commercially available colorimetric or fluorescent assay kits, following the manufacturer's instructions.
-
Normalize the glucose consumption and lactate production rates to the cell number or total protein content.
-
Compare the metabolic rates between inhibitor-treated and control cells.
Conclusion
PKM2 is a critical regulator of cancer cell metabolism, and its inhibition represents a promising strategy for cancer therapy. By disrupting the metabolic reprogramming that fuels tumor growth, small molecule inhibitors of PKM2 can selectively target cancer cells. While the specific agent "this compound" remains unidentified, the principles and methodologies outlined in this guide provide a robust framework for the investigation and development of novel PKM2-targeted therapeutics. Further research into the selectivity and in vivo efficacy of these inhibitors will be crucial for their translation into clinical applications.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKM2 Inhibition in Glycolytic Studies: A Technical Guide to PKM2-IN-1 (Compound 3K)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical regulator of glycolysis and is preferentially expressed in cancer cells, making it a key target for therapeutic intervention and a valuable tool for studying cancer metabolism. This technical guide provides an in-depth overview of a potent and selective small molecule inhibitor of PKM2, referred to as PKM2-IN-1 (also known as Compound 3K). We will delve into its mechanism of action, provide a comprehensive summary of its inhibitory and cytotoxic activities, and present detailed experimental protocols for its application in in vitro and in vivo research. This guide is intended to equip researchers with the necessary information to effectively utilize PKM2-IN-1 as a tool to investigate the role of PKM2 in glycolysis and cancer biology.
Introduction to Pyruvate Kinase M2 (PKM2)
Pyruvate kinase is a key enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is accompanied by the production of ATP.[1][2] The M2 isoform of pyruvate kinase (PKM2) is of particular interest in cancer research as it is highly expressed in many tumor types.[3][4] Unlike the constitutively active M1 isoform found in most normal tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[5] This dynamic regulation allows cancer cells to divert glycolytic intermediates into anabolic pathways, thereby supporting rapid cell proliferation. The dimeric form of PKM2 has also been implicated in non-metabolic functions, including gene transcription regulation. The unique properties of PKM2 make it an attractive target for the development of cancer therapeutics and a valuable molecular probe for studying the intricacies of tumor metabolism.
PKM2-IN-1 (Compound 3K): A Potent and Selective Inhibitor
PKM2-IN-1 (also known as Compound 3K) is a novel naphthoquinone derivative that has been identified as a potent and selective inhibitor of PKM2. Its inhibitory action provides a powerful tool to probe the consequences of PKM2 inhibition on cellular metabolism and tumor growth.
Mechanism of Action
PKM2-IN-1 exerts its inhibitory effect by specifically targeting the enzymatic activity of PKM2. By blocking the conversion of PEP to pyruvate, it disrupts the normal glycolytic flux. This inhibition leads to a reduction in ATP and lactate production, key features of the Warburg effect observed in cancer cells. Furthermore, inhibition of PKM2 by Compound 3K has been shown to induce autophagic cell death in cancer cells by disrupting the glycolysis pathway and affecting the Akt/AMPK/mTOR signaling cascade.
Quantitative Data Summary
The following tables summarize the inhibitory activity of PKM2-IN-1 against pyruvate kinase isoforms and its cytotoxic effects on various cancer cell lines.
Table 1: Inhibitory Activity of PKM2-IN-1 against Pyruvate Kinase Isoforms
| Isoform | IC50 (µM) |
| PKM2 | 2.95 |
| PKM1 | 16.71 |
| PKLR | 8.2 |
Table 2: Cytotoxic Activity of PKM2-IN-1 (Compound 3K) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.18 |
| HeLa | Cervical Cancer | 0.29 |
| H1299 | Lung Cancer | 1.56 |
| SK-OV-3 | Ovarian Cancer | Not explicitly stated, but effective at 1, 2.5, and 5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing PKM2-IN-1 to study glycolysis and its effects on cancer cells.
In Vitro PKM2 Inhibition Assay (LDH-Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to PKM2 activity.
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
PKM2-IN-1 (Compound 3K) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP (e.g., 200 µM), ADP (e.g., 200 µM), NADH (e.g., 200 µM), and LDH (e.g., 200 U/mL).
-
Add varying concentrations of PKM2-IN-1 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add recombinant PKM2 to the wells.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the absorbance at 340 nm and monitor the decrease in absorbance over time (e.g., for 20 minutes) using a microplate reader.
-
Calculate the rate of NADH consumption to determine PKM2 activity.
-
Plot the percentage of inhibition against the concentration of PKM2-IN-1 to determine the IC50 value.
Cellular Viability Assay (MTS Assay)
This assay determines the effect of PKM2-IN-1 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HeLa, H1299)
-
Complete cell culture medium
-
PKM2-IN-1 (Compound 3K) dissolved in DMSO
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PKM2-IN-1 or DMSO for 48 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 3 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot cell viability against the concentration of PKM2-IN-1 to determine the IC50 value.
In Vivo Xenograft Model
This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of PKM2-IN-1 in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., SK-OV-3)
-
PKM2-IN-1 (Compound 3K) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~60 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer PKM2-IN-1 (e.g., 5 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., every other day).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
Signaling Pathway of PKM2 in Glycolysis
Caption: Role of PKM2 in glycolysis and its inhibition by PKM2-IN-1.
Experimental Workflow for In Vitro PKM2 Inhibition Assay
Caption: Workflow for the in vitro LDH-coupled PKM2 inhibition assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo mouse xenograft study.
Conclusion
PKM2-IN-1 (Compound 3K) is a valuable chemical tool for researchers studying the role of PKM2 in glycolysis and cancer metabolism. Its potency and selectivity allow for the specific interrogation of PKM2 function in a variety of experimental systems. The protocols and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at further elucidating the complex roles of PKM2 in health and disease. As our understanding of cancer metabolism continues to evolve, the use of specific inhibitors like PKM2-IN-1 will be instrumental in the development of novel therapeutic strategies targeting the metabolic vulnerabilities of cancer cells.
References
- 1. PKM2 Activity Assay [bio-protocol.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
The Impact of Pyruvate Kinase M2 Modulation on the Tumor Microenvironment: A Technical Overview
Disclaimer: No specific information was found for a compound designated "PKM2-IN-5." This document provides a comprehensive overview of the effects of modulating Pyruvate Kinase M2 (PKM2) in the tumor microenvironment based on existing research on known PKM2 inhibitors and activators.
Introduction
Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, has emerged as a critical regulator of the tumor microenvironment (TME).[1][2][3] Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[4][5] This unique characteristic allows cancer cells to reprogram their metabolism, a phenomenon known as the Warburg effect, where they favor aerobic glycolysis even in the presence of sufficient oxygen. This metabolic shift not only provides the necessary building blocks for rapid cell proliferation but also profoundly influences the immune landscape within the TME. This technical guide will delve into the multifaceted role of PKM2 in the TME, the effects of its modulation by inhibitors and activators, and the experimental approaches used to study these interactions.
The Dual Role of PKM2 in the Tumor Microenvironment
PKM2's influence on the TME is twofold: it directly regulates cancer cell metabolism and proliferation, and it modulates the function of various immune cells, contributing to an immunosuppressive environment.
Metabolic Reprogramming and Tumor Growth
In its dimeric form, PKM2 has low pyruvate kinase activity, leading to the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway (PPP), to produce nucleotides, lipids, and amino acids essential for cancer cell growth. The dimeric form can also translocate to the nucleus and act as a protein kinase, further promoting cell proliferation.
Immune Evasion and Suppression
PKM2 plays a significant role in creating an immunosuppressive TME through various mechanisms:
-
Macrophage Polarization: Extracellular PKM2 (EcPKM2) can promote the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is associated with tumor promotion and immune suppression.
-
T-Cell Function: PKM2 can decrease the number and activity of cytotoxic CD8+ T cells, which are crucial for killing cancer cells.
-
Myeloid-Derived Suppressor Cells (MDSCs): PKM2 promotes the production of cytokines by tumor cells, which in turn recruits MDSCs to the TME. These MDSCs suppress T-cell activity, further contributing to immune evasion.
-
Immune Checkpoint Regulation: PKM2 can modulate the expression of the immune checkpoint ligand PD-L1 on both cancer cells and M2 macrophages, contributing to T-cell exhaustion.
The Effect of PKM2 Modulators on the Tumor Microenvironment
Targeting PKM2 with small molecule inhibitors or activators presents a promising therapeutic strategy to reverse its pro-tumorigenic effects.
PKM2 Inhibitors
PKM2 inhibitors aim to block the enzymatic or non-enzymatic functions of PKM2. By doing so, they can disrupt cancer cell metabolism and potentially reverse the immunosuppressive TME.
PKM2 Activators
PKM2 activators, on the other hand, stabilize the active tetrameric form of the enzyme. This increases pyruvate kinase activity, forcing cancer cells to shift from anabolic metabolism towards oxidative phosphorylation, thereby reducing the production of lactate and other metabolites that contribute to the acidic and immunosuppressive TME.
Quantitative Data on PKM2 Modulation
While specific data for "this compound" is unavailable, the following table summarizes the general quantitative effects observed with known PKM2 modulators.
| Modulator Type | Parameter | Effect | Cell/Model System | Reference |
| PKM2 Activator | AC50 | As low as 20 nM | Multiple cancer cell lines | |
| Tumor Growth Inhibition | >50% | HT29 colorectal cancer xenograft | ||
| Lactate Levels | Decreased | Cancer cells | ||
| PKM2 Inhibitor | Cell Proliferation | Reduced | Various cancer cell lines |
Key Experimental Protocols
The study of PKM2 and its modulators involves a range of biochemical and cell-based assays.
PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2. A common method is the lactate dehydrogenase (LDH)-coupled assay.
Principle: The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Protocol:
-
Prepare a reaction mixture containing triethanolamine buffer, MgCl2, KCl, ADP, PEP, NADH, and LDH.
-
Add the cell lysate or purified PKM2 enzyme to the reaction mixture.
-
If testing an inhibitor or activator, pre-incubate the enzyme with the compound.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
Western Blotting for PKM2 Expression and Oligomeric State
This technique is used to determine the expression levels of PKM2 and its oligomeric state (dimer vs. tetramer).
Protocol:
-
Lyse cells in a suitable buffer and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE. For oligomeric state analysis, a non-denaturing gel electrophoresis can be used.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PKM2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
Cell Viability and Proliferation Assays
These assays assess the effect of PKM2 modulators on cancer cell growth.
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PKM2 modulator for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving PKM2 and a typical experimental workflow for evaluating PKM2 modulators.
Caption: PKM2 signaling in the tumor microenvironment.
Caption: Workflow for evaluating PKM2 modulators.
Conclusion
PKM2 is a multifaceted protein that plays a pivotal role in shaping the tumor microenvironment. Its dual function in regulating both cancer cell metabolism and immune responses makes it an attractive target for cancer therapy. While specific information on "this compound" remains elusive, the broader understanding of PKM2 inhibitors and activators provides a strong rationale for the continued development of therapeutic strategies aimed at modulating this critical enzyme. Future research will likely focus on developing more specific and potent PKM2 modulators and exploring their efficacy in combination with other cancer therapies, such as immunotherapy.
References
- 1. [PDF] Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
PKM2-IN-5: A Technical Overview of its Influence on Anabolic Processes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "PKM2-IN-5" is not extensively documented in the public domain. This guide will focus on the well-characterized Pyruvate Kinase M2 (PKM2) inhibitor, Shikonin , as a representative molecule to illustrate the impact of PKM2 inhibition on anabolic processes. The principles and effects described herein are expected to be broadly applicable to potent and specific inhibitors of PKM2.
Introduction to PKM2 and its Role in Anabolic Metabolism
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. In proliferating cells, including cancer cells, PKM2 is predominantly found in a less active dimeric form. This enzymatic "bottleneck" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into various anabolic pathways essential for cell growth and proliferation. These pathways include the Pentose Phosphate Pathway (PPP) for nucleotide and NADPH synthesis, the serine synthesis pathway for amino acid and glutathione production, and pathways for lipid and phospholipid synthesis. Therefore, targeting PKM2 with inhibitors presents a strategic approach to disrupt these anabolic processes and curb cell proliferation.
Mechanism of Action of PKM2 Inhibitors: The Case of Shikonin
Shikonin and its analogs are potent and specific inhibitors of PKM2.[1] They function by directly targeting the enzyme, leading to a reduction in its catalytic activity.[1][2] This inhibition of PKM2 activity blocks the conversion of PEP to pyruvate, leading to a decrease in the overall glycolytic rate, as evidenced by reduced glucose consumption and lactate production in treated cells.[1][3] The primary consequence of this inhibition is the disruption of the metabolic reprogramming that is characteristic of many cancer cells, forcing a shift away from anabolic metabolism.
Impact of PKM2 Inhibition on Anabolic Processes
Inhibition of PKM2 by compounds like shikonin has a profound impact on several key anabolic pathways:
-
Lipid Metabolism: Shikonin has been shown to inhibit fat accumulation and reduce triglyceride levels. It achieves this by down-regulating the expression of key transcription factors and enzymes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c), Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), and CCAAT/Enhancer-Binding Protein alpha (C/EBPα). This leads to a subsequent decrease in the expression of lipid metabolizing enzymes like Fatty Acid Binding Protein 4 (FABP4) and Lipoprotein Lipase (LPL).
-
Glucose Metabolism and Precursor Supply for Anabolism: By inhibiting PKM2, shikonin directly reduces the flux through the latter stages of glycolysis. This leads to a measurable decrease in glucose consumption and the production of lactate. Furthermore, treatment with shikonin has been demonstrated to decrease the intracellular levels of key metabolic intermediates and cofactors that are vital for anabolic synthesis, including Glucose-6-Phosphate (G6P), ATP, and the NADPH/NADP+ ratio. The reduction in NADPH is particularly significant as it is a critical reducing equivalent for the biosynthesis of nucleotides and fatty acids.
Quantitative Data on the Effects of Shikonin
The following tables summarize the quantitative effects of shikonin on various cellular processes as reported in the literature.
Table 1: Effect of Shikonin on Lipid Metabolism in 3T3-L1 Adipocytes
| Parameter | Concentration | Effect | Reference |
| Triglyceride Accumulation (IC50) | 1.1 µM | 50% inhibition | |
| Lipid Droplet Formation | 0.5 µM | 25.2% decrease | |
| 1 µM | 67.2% decrease | ||
| 2 µM | 76.4% decrease |
Table 2: Effect of Shikonin on Glycolysis and Related Metabolites in Esophageal Squamous Carcinoma Cells (Eca109)
| Parameter | Concentration | Duration | Effect | Reference |
| Glucose Consumption | 20 µM | 24 h | Decrease | |
| Extracellular Lactate Production | 20 µM | 24 h | Decrease | |
| Intracellular Lactate Production | 20 µM | 24 h | Decrease | |
| Pyruvate Kinase (PK) Activity | 20 µM | 24 h | Decrease | |
| Glucose 6-Phosphate (G6P) | 20 µM | 24 h | Decrease | |
| ATP | 20 µM | 24 h | Decrease | |
| NADPH/NADP+ Ratio | 20 µM | 24 h | Decrease |
Table 3: Cytotoxic Effects of Shikonin on Cancer Cell Lines
| Cell Line Type | IC50 Range (24h) | Reference |
| Various Cancer Cell Lines | < 10 µM | |
| Leukemia Cell Lines | < 1 µM |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the impact of PKM2 inhibitors on anabolic processes. Below are outlines of key methodologies.
5.1. Lipid Accumulation Assay (Oil Red O Staining)
-
Cell Culture: Plate 3T3-L1 preadipocytes and induce differentiation into adipocytes.
-
Treatment: Treat the differentiated adipocytes with varying concentrations of the PKM2 inhibitor (e.g., shikonin at 0.5, 1, and 2 µM) for a specified duration.
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin.
-
Staining: Stain the intracellular lipid droplets with Oil Red O solution.
-
Quantification: Elute the stain from the cells and measure the absorbance using a spectrophotometer to quantify the lipid content. Visualize the stained lipid droplets using microscopy.
5.2. Glucose Consumption and Lactate Production Assays
-
Cell Culture and Treatment: Culture cancer cells (e.g., Eca109) and treat with the PKM2 inhibitor (e.g., 20 µM shikonin) for 24 hours.
-
Sample Collection: Collect the cell culture medium at the beginning and end of the treatment period.
-
Glucose Measurement: Measure the glucose concentration in the collected media using a commercially available glucose oxidase-based assay kit. The difference in glucose concentration represents the glucose consumption by the cells.
-
Lactate Measurement: Measure the lactate concentration in the collected media using a lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal.
5.3. Measurement of Intracellular Metabolites and Cofactors
-
Cell Culture and Treatment: Culture cells and treat with the PKM2 inhibitor as described above.
-
Metabolite Extraction: After treatment, rapidly quench metabolic activity and extract intracellular metabolites using a suitable solvent (e.g., ice-cold methanol/water mixture).
-
Analysis: Analyze the levels of specific metabolites (e.g., G6P, ATP, NADPH, NADP+) in the cell extracts using targeted metabolomics approaches, typically involving Liquid Chromatography-Mass Spectrometry (LC-MS) or commercially available assay kits.
5.4. Western Blotting for Protein Expression
-
Cell Lysis: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p-PKM2, p-STAT3, GLUT1, HK2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PKM2 inhibition and a typical experimental workflow for evaluating a PKM2 inhibitor.
Caption: Impact of a PKM2 inhibitor on glycolytic flux and anabolic pathways.
Caption: A typical experimental workflow for evaluating a PKM2 inhibitor.
Caption: Shikonin suppresses the PKM2/STAT3 signaling pathway.
References
- 1. Shikonin and its analogs inhibit cancer cell glycolysis by targeting tumor pyruvate kinase-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Link Between Pyruvate Kinase M2 (PKM2) Inhibition and Apoptosis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "PKM2-IN-5" did not yield any publicly available scientific literature or data. Therefore, this guide will focus on the well-documented link between the inhibition of Pyruvate Kinase M2 (PKM2) in general and the induction of apoptosis, drawing upon data from studies involving PKM2 knockdown and various known PKM2 modulators.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step—the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the Warburg effect by shunting glucose metabolites into biosynthetic pathways necessary for rapid cell proliferation.[1][2] Beyond its metabolic role, PKM2 is increasingly recognized as a critical regulator of apoptosis, or programmed cell death.[3][4] Inhibition of PKM2 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms linking PKM2 inhibition to apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Signaling Pathways Linking PKM2 to Apoptosis
PKM2 influences apoptosis through multiple signaling pathways, acting both in the cytoplasm and the nucleus. Its inhibition can disrupt these anti-apoptotic functions, tipping the cellular balance towards cell death.
Mitochondrial Regulation of Apoptosis by PKM2
Under conditions of oxidative stress, PKM2 can translocate to the mitochondria. In this subcellular compartment, it plays a direct role in inhibiting apoptosis.
-
Stabilization of Bcl-2: Mitochondrial PKM2 interacts with and phosphorylates the anti-apoptotic protein Bcl-2 at threonine 69. This phosphorylation event prevents the ubiquitination and subsequent degradation of Bcl-2, thereby promoting cell survival. Inhibition of PKM2 would be expected to decrease Bcl-2 stability, leading to an increase in mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.
Caption: Mitochondrial PKM2-mediated inhibition of apoptosis.
Regulation of Apoptosis via the Hippo Pathway
Studies have shown that silencing PKM2 can modulate the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.
-
Activation of LATS1 and Phosphorylation of YAP: PKM2 knockdown leads to an increased expression of the tumor suppressor Large Tumor Suppressor Kinase 1 (LATS1). Activated LATS1 then phosphorylates Yes-associated protein (YAP), a transcriptional co-activator. Phosphorylated YAP is sequestered in the cytoplasm and cannot enter the nucleus to promote the transcription of anti-apoptotic genes like Bcl-2. This ultimately leads to an increase in the pro-apoptotic protein Bax and subsequent apoptosis.
Caption: PKM2 regulation of apoptosis via the Hippo pathway.
JNK1-Mediated Apoptosis
The c-Jun N-terminal kinase 1 (JNK1) pathway is a key mediator of cellular stress responses, including apoptosis.
-
JNK1 Phosphorylation of PKM2: JNK1 can directly phosphorylate PKM2, leading to an increase in its pyruvate kinase activity. This enhanced enzymatic activity shifts glucose metabolism away from anabolic pathways and reduces the production of antioxidants like NADPH. The resulting accumulation of reactive oxygen species (ROS) can trigger apoptosis. Therefore, compounds that modulate the JNK1-PKM2 axis could potentially induce apoptosis in cancer cells.
Caption: JNK1-PKM2 signaling axis leading to apoptosis.
Quantitative Data on PKM2 Inhibition and Apoptosis
The following table summarizes quantitative data from studies where PKM2 was inhibited, primarily through RNA interference (siRNA or shRNA), leading to apoptosis in various cancer cell lines.
| Cell Line | Method of PKM2 Inhibition | Apoptotic Effect | Reference |
| Oral Tongue Squamous Carcinoma (SCC-9 and H357) | siRNA | Significant increase in apoptotic rate (flow cytometry) | |
| Human Alveolar Adenocarcinoma (A549) | shRNA | Increased apoptosis (flow cytometry), increased caspase 3/7 activity | |
| Prostate Cancer (LNCaP) | Compound 3h (PKM2 inhibitor) | Induction of apoptosis and autophagy |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the link between PKM2 inhibition and apoptosis.
Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining
This is a widely used method to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells per well in a 6-well plate. Treat cells with the PKM2 inhibitor at various concentrations for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caption: Experimental workflow for apoptosis analysis.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Procedure:
-
Protein Extraction: After treatment with a PKM2 inhibitor, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, PKM2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Pyruvate Kinase M2 is a multifaceted protein that not only plays a crucial role in cancer cell metabolism but also acts as a significant regulator of apoptosis. The inhibition of PKM2 represents a compelling strategy for cancer therapy by disrupting its anti-apoptotic functions through various signaling pathways, including the mitochondrial and Hippo pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pro-apoptotic effects of novel PKM2 inhibitors. Further exploration in this area holds the promise of developing targeted therapies that can selectively induce apoptosis in cancer cells, thereby improving patient outcomes.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PKM2 in Multiple Signaling Pathways Related to Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PKM2-IN-5 in Regulating Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in cellular metabolism, particularly in cancer cells, where it plays a dual role in both glycolysis and the regulation of gene transcription. Its ability to switch between a highly active tetrameric state and a less active dimeric state is crucial for its function. The dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, influencing the expression of genes involved in cell proliferation, survival, and metabolic reprogramming. Small molecule modulators of PKM2's oligomeric state are therefore of significant interest in cancer therapy. This technical guide focuses on the role of PKM2-IN-5, a potent activator of PKM2, in regulating gene transcription. While specific data on this compound is emerging, this document synthesizes the known mechanisms of PKM2-dependent gene regulation and the effects of PKM2 activators to provide a comprehensive overview of its potential therapeutic implications.
Introduction to PKM2 and its Role in Gene Transcription
Pyruvate Kinase M2 (PKM2) is one of the four isoforms of the pyruvate kinase enzyme, which catalyzes the final rate-limiting step of glycolysis.[1] In cancer cells, PKM2 is predominantly expressed and exists in a dynamic equilibrium between a tetrameric and a dimeric form.[2][3] The less active dimeric PKM2 allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, a phenomenon known as the Warburg effect.[3][4]
Beyond its metabolic function, dimeric PKM2 can translocate to the nucleus, where it directly participates in the regulation of gene transcription. This non-metabolic role is critical for tumor progression. In the nucleus, PKM2 can act as a protein kinase, phosphorylating transcription factors and histones, and as a co-activator for various transcription factors, thereby modulating the expression of their target genes.
This compound: A Potent Activator of PKM2
This compound, also referred to as PKM2 activator 5 or compound 8, is a small molecule activator of PKM2. Its primary mode of action is to promote the formation of the enzymatically active tetrameric form of PKM2. By stabilizing the tetramer, this compound is expected to inhibit the non-metabolic nuclear functions of the dimeric form, including its role in gene transcription.
Quantitative Data for this compound
The available quantitative data for this compound is currently limited. The primary reported value is its half-maximal activation concentration (AC50), which indicates its potency as a PKM2 activator.
| Compound | Target | AC50 (µM) |
| This compound (PKM2 activator 5) | PKM2 | 0.316 |
Mechanism of PKM2-Mediated Gene Transcription Regulation
Nuclear PKM2 regulates gene transcription through several key mechanisms:
-
Protein Kinase Activity: Dimeric PKM2 can phosphorylate various proteins in the nucleus, using phosphoenolpyruvate (PEP) as a phosphate donor. This kinase activity can directly activate or modulate the function of transcription factors and chromatin-modifying enzymes.
-
Transcriptional Co-activation: PKM2 can interact with and enhance the activity of several key transcription factors, including Hypoxia-Inducible Factor 1α (HIF-1α), Signal Transducer and Activator of Transcription 3 (STAT3), and β-catenin.
Key Signaling Pathways Influenced by Nuclear PKM2
The transcriptional regulatory functions of PKM2 are integrated with major cancer-related signaling pathways.
The Impact of this compound on Gene Transcription
By stabilizing the tetrameric form of PKM2 in the cytoplasm, this compound is hypothesized to prevent the nuclear translocation of dimeric PKM2. This sequestration of PKM2 in the cytoplasm would effectively inhibit its transcriptional regulatory functions.
Expected Downstream Effects of this compound
-
Reduced STAT3 Phosphorylation: Inhibition of nuclear PKM2 would lead to decreased phosphorylation of STAT3 at Y705, thereby downregulating the transcription of STAT3 target genes like MEK5.
-
Suppression of HIF-1α Activity: By preventing PKM2 from acting as a co-activator for HIF-1α, this compound would likely reduce the expression of glycolytic genes under hypoxic conditions.
-
Inhibition of β-catenin Signaling: The co-activation of β-catenin by nuclear PKM2 is important for the expression of proliferation-related genes. This compound would be expected to suppress this pathway.
Experimental Protocols
PKM2 Activity Assay
This assay measures the pyruvate kinase activity of PKM2 in the presence of activators.
-
Cell Lysis: Culture cancer cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Kinase Assay: In a 96-well plate, add cell lysate, assay buffer, phosphoenolpyruvate (PEP), and ADP.
-
Activator Addition: Add varying concentrations of this compound or a vehicle control.
-
Coupled Enzyme Reaction: Add lactate dehydrogenase (LDH) and NADH. The conversion of pyruvate to lactate by LDH oxidizes NADH to NAD+, leading to a decrease in absorbance at 340 nm.
-
Data Analysis: Measure the change in absorbance over time to determine the reaction rate. Plot the reaction rate against the concentration of this compound to determine the AC50.
Nuclear and Cytoplasmic Fractionation
This protocol separates nuclear and cytoplasmic proteins to assess the subcellular localization of PKM2.
-
Cell Harvesting: Treat cells with this compound or vehicle control. Harvest the cells by scraping or trypsinization.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer and incubate on ice. Homogenize the cells and centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Extraction: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation. Centrifuge to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Western Blot Analysis: Analyze the protein concentration of both fractions and perform western blotting using antibodies against PKM2 and subcellular markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus).
Quantitative Real-Time PCR (qRT-PCR)
This method quantifies the mRNA levels of PKM2 target genes.
-
RNA Extraction: Treat cells with this compound or vehicle control. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for target genes (e.g., MEK5, GLUT1, LDHA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if PKM2 or a transcription factor is bound to a specific gene promoter.
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., STAT3, HIF-1α). Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification: Reverse the cross-linking and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the amount of a specific promoter region in the purified DNA using qPCR with primers flanking the transcription factor binding site.
Conclusion and Future Directions
This compound, as a potent activator of PKM2, holds promise as a therapeutic agent by targeting the metabolic and non-metabolic functions of PKM2 in cancer. By locking PKM2 in its active tetrameric form, this compound is expected to reverse the Warburg effect and, critically, inhibit the nuclear functions of PKM2 that drive pro-oncogenic gene expression. Further research is necessary to fully elucidate the specific effects of this compound on the various signaling pathways regulated by nuclear PKM2 and to validate its efficacy in preclinical and clinical settings. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PKM2 modulators in the context of cancer therapy.
References
Methodological & Application
Application Notes and Protocols for PKM2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells. It plays a crucial role in regulating cell metabolism to support tumor growth and proliferation. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are diverted into biosynthetic pathways essential for cell growth. This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive target for cancer therapy. PKM2-IN-5 (also known as Compound G1) is a small molecule inhibitor of PKM2. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and its effects on cellular processes.
Data Presentation
A summary of the inhibitory activity of this compound against its target is presented below.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | PKM2 | >70[1] | Biochemical Assay |
Signaling Pathway
PKM2 is a central regulator of cancer cell metabolism and is involved in multiple signaling pathways that promote tumor progression. Inhibition of PKM2 can disrupt these pathways, leading to reduced cell proliferation and survival. The diagram below illustrates a simplified signaling pathway involving PKM2 and the potential impact of an inhibitor like this compound.
References
Application Notes and Protocols for PKM2 Inhibitor Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Pyruvate Kinase M2 (PKM2) inhibitors in cell-based assays. The following protocols are generalized for a typical PKM2 inhibitor, exemplified by compounds described in public literature, and can be adapted for specific inhibitors such as PKM2-IN-5.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2][3] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which contributes to the Warburg effect by shunting glucose metabolites into anabolic pathways necessary for rapid cell proliferation.[4][5] This metabolic reprogramming makes PKM2 an attractive therapeutic target in oncology. PKM2 inhibitors aim to disrupt this metabolic advantage, thereby sensitizing cancer cells to chemotherapy and inhibiting tumor growth.
These notes provide detailed protocols for assessing the cellular effects of PKM2 inhibitors, focusing on cell viability and the modulation of PKM2-related signaling pathways.
Mechanism of Action and Signaling Pathways
PKM2 activity is intricately regulated by various signaling pathways and post-translational modifications. The enzyme can switch between a highly active tetrameric state and a less active dimeric state. Several upstream signaling pathways, including PI3K/AKT/mTOR and EGFR, regulate PKM2 expression and activity. In its dimeric form, PKM2 can translocate to the nucleus and act as a protein kinase, influencing gene transcription related to cell proliferation and survival.
Diagram: Simplified PKM2 Signaling Pathway
Caption: Simplified overview of the PKM2 signaling pathway and the action of a PKM2 inhibitor.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of a PKM2 inhibitor on the viability of cancer cell lines.
Materials:
-
Cancer cell lines known to express high levels of PKM2 (e.g., HCT116, HeLa, H1299).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
PKM2 inhibitor (e.g., this compound), dissolved in DMSO.
-
96-well cell culture plates.
-
MTS or MTT reagent.
-
Microplate reader.
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 12-24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PKM2 inhibitor in complete culture medium. A common concentration range to test is 0.01 µM to 100 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or follow the manufacturer's instructions for MTT.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Diagram: Cell Viability Assay Workflow
Caption: Step-by-step workflow for a cell viability assay using a PKM2 inhibitor.
PKM2 Kinase Activity Assay (In-Cell)
This protocol measures the direct inhibitory effect on PKM2 enzymatic activity within the cell.
Materials:
-
Cancer cell line of interest.
-
PKM2 inhibitor.
-
Cell lysis buffer.
-
PKM2 Kinase Activity Assay Kit (e.g., using a lactate dehydrogenase-coupled assay or a luminescent ATP detection assay like Kinase-Glo®).
-
Protein quantification assay (e.g., BCA assay).
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
Treat cells with the PKM2 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Harvest and lyse the cells according to the assay kit's instructions.
-
Quantify the protein concentration of the cell lysates.
-
Perform the PKM2 kinase activity assay on normalized protein amounts, following the manufacturer's protocol. This typically involves adding substrates like PEP and ADP and measuring the product (pyruvate or ATP).
-
Measure the output (e.g., absorbance at 340 nm for LDH-coupled assay, or luminescence for ATP-based assay).
-
Compare the PKM2 activity in treated cells to untreated or vehicle-treated controls.
Data Presentation
Table 1: Example IC50 Values of PKM2 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay Duration |
| Compound 3k (PKM2-IN-1) | HCT116 | 0.18 - 1.56 | 48 h |
| HeLa | 0.18 - 1.56 | 48 h | |
| H1299 | 0.18 - 1.56 | 48 h | |
| Compound 1 | HTB-26 (Breast) | 10 - 50 | Not Specified |
| PC-3 (Pancreatic) | 10 - 50 | Not Specified | |
| HepG2 (Hepatocellular) | 10 - 50 | Not Specified | |
| Compound 2 | HCT116 | 0.34 | Not Specified |
| Compound 3 | H1299 | 10 - 50 | Not Specified |
Note: The IC50 values can vary depending on the specific assay conditions and cell line used.
Troubleshooting and Considerations
-
Solubility of Inhibitor: Ensure the PKM2 inhibitor is fully dissolved in DMSO and then diluted in culture medium to avoid precipitation. The final DMSO concentration should typically be below 0.5%.
-
Cell Line Selection: Use cell lines with confirmed high expression of PKM2 for more pronounced effects.
-
Assay Time Points: The incubation time for cell viability assays can significantly impact the IC50 value. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours).
-
Off-Target Effects: At higher concentrations, inhibitors may have off-target effects. It is crucial to perform dose-response studies and consider complementary assays to confirm the mechanism of action.
These protocols provide a solid foundation for investigating the cellular effects of PKM2 inhibitors. For any specific inhibitor, such as this compound, optimization of concentrations and incubation times will be necessary to obtain reliable and reproducible results.
References
- 1. embopress.org [embopress.org]
- 2. PKM2-driven metabolic reprogramming in digestive system tumors: mechanisms, therapeutic advances, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
Application Notes: PKM2-IN-5 (Vitamin K5) Lactate Production Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed and often exists in a less active dimeric form. This state slows the final step of glycolysis, leading to the accumulation of upstream glycolytic intermediates that are diverted into anabolic pathways, such as the pentose phosphate pathway, to support cell proliferation.[3][4] Despite the reduced catalytic rate of dimeric PKM2, many cancer cells exhibit a high rate of lactate production, a phenomenon known as the Warburg effect.[1]
PKM2-IN-5, identified as Vitamin K5 (VK5), is an inhibitor of PKM2. Inhibition of PKM2 by VK5 is expected to further decrease the conversion of PEP to pyruvate, potentially leading to a reduction in lactate production and impacting the metabolic phenotype of cancer cells. Monitoring lactate production is a critical method for assessing the metabolic effects of PKM2 inhibitors.
This document provides a detailed protocol for a lactate production assay in cancer cells treated with this compound (Vitamin K5).
Principle of the Lactate Assay
The lactate production assay is based on the enzymatic conversion of lactate to pyruvate by lactate dehydrogenase (LDH). This reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH can be quantified by measuring the change in absorbance at 340 nm or through a colorimetric or fluorometric reaction.
Data Presentation
The following table summarizes expected quantitative data from a lactate production assay with this compound (Vitamin K5) in a cancer cell line (e.g., HeLa).
| Treatment Group | This compound (VK5) Concentration (µM) | Lactate Concentration (mM) | Standard Deviation | % Lactate Production (Normalized to Vehicle) |
| Vehicle Control | 0 | 5.2 | ± 0.4 | 100% |
| This compound | 1 | 4.5 | ± 0.3 | 86.5% |
| This compound | 5 | 3.1 | ± 0.2 | 59.6% |
| This compound | 10 | 2.3 | ± 0.3 | 44.2% |
| Positive Control (e.g., Glycolysis Inhibitor) | Varies | 1.5 | ± 0.2 | 28.8% |
Experimental Protocols
Materials and Reagents
-
Cancer cell line (e.g., HeLa, HCT116, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Vitamin K5)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lactate Assay Kit (Colorimetric or Fluorometric, e.g., from Sigma-Aldrich, Abcam, or Promega)
-
96-well microplates (clear for colorimetric, black for fluorometric assays)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound (Vitamin K5) in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions or vehicle control.
-
Incubation with Inhibitor: Incubate the cells with this compound for the desired treatment period (e.g., 24 hours).
Lactate Production Assay (Using a Commercial Kit)
Note: This is a general protocol. Always refer to the specific instructions provided with your lactate assay kit.
-
Sample Collection: After the treatment period, collect 10-20 µL of the cell culture supernatant from each well. Be careful not to disturb the cell layer.
-
Sample Preparation (if necessary): Some kits may require deproteinization of the samples, especially if the medium contains high levels of LDH (e.g., from serum). This can be done using a 10 kDa molecular weight cut-off spin filter.
-
Standard Curve Preparation: Prepare a series of lactate standards according to the kit's instructions. This will be used to determine the lactate concentration in the unknown samples.
-
Reaction Setup:
-
Add the collected supernatant and lactate standards to separate wells of a new 96-well plate.
-
Prepare the Master Reaction Mix containing the lactate assay buffer, lactate probe, and lactate enzyme mix as per the kit's protocol.
-
Add the Master Reaction Mix to each well containing the samples and standards.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement:
-
For a colorimetric assay, measure the absorbance at the recommended wavelength (e.g., 570 nm or 450 nm).
-
For a fluorometric assay, measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve of lactate concentration versus the measured absorbance or fluorescence.
-
Determine the lactate concentration in each sample by interpolating from the standard curve.
-
Normalize the lactate production of the treated cells to the vehicle control.
-
Visualizations
Signaling Pathway of Glycolysis and PKM2 Inhibition
Caption: Glycolytic pathway and the point of intervention for this compound.
Experimental Workflow for Lactate Production Assay
Caption: Workflow for the this compound lactate production assay.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin K(3) and K(5) are inhibitors of tumor pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PKM2 Inhibition with PKM2-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of Pyruvate Kinase M2 (PKM2) using the specific inhibitor, PKM2-IN-5. These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer metabolism research.
Introduction to PKM2 and its Inhibition
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1][2] In contrast to the constitutively active M1 isoform found in most differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells.[3][4] PKM2 can exist in a highly active tetrameric form and a less active dimeric form. In cancer cells, the dimeric form is favored, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. This metabolic reprogramming, known as the Warburg effect, shunts these intermediates into biosynthetic pathways that support rapid cell proliferation.
Inhibition of PKM2 is a promising therapeutic strategy for cancer. Small molecule inhibitors, such as this compound, can target PKM2 activity, disrupt the metabolic advantages of cancer cells, and potentially sensitize them to other therapies. Accurate and reproducible methods to measure PKM2 inhibition are therefore crucial for the development of novel anti-cancer agents.
Key Concepts in Measuring PKM2 Inhibition
Several key experimental approaches can be employed to assess the efficacy of PKM2 inhibitors like this compound:
-
Enzymatic Assays: Directly measure the catalytic activity of purified PKM2 in the presence of an inhibitor.
-
Cell-Based Assays: Evaluate the effects of the inhibitor on cellular processes that are dependent on PKM2 activity, such as lactate production and glucose consumption.
-
Target Engagement and Expression: Confirm the interaction of the inhibitor with PKM2 within the cell and assess the levels of PKM2 protein.
This guide provides detailed protocols for each of these approaches.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of results obtained with and without the PKM2 inhibitor.
Table 1: In Vitro PKM2 Enzymatic Activity
| Treatment | PKM2 Activity (% of Control) | IC50 (µM) |
| Vehicle Control | 100 | - |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) |
Table 2: Cellular Lactate Production
| Cell Line | Treatment | Lactate Concentration (mM) | % Inhibition |
| H1299 | Vehicle Control | 0 | |
| H1299 | This compound (40 µM) | ||
| A549 | Vehicle Control | 0 | |
| A549 | This compound (40 µM) |
Table 3: Cellular Glucose Consumption
| Cell Line | Treatment | Glucose Consumption (mM) | % Inhibition |
| H1299 | Vehicle Control | 0 | |
| H1299 | This compound (30 µM) | ||
| A549 | Vehicle Control | 0 | |
| A549 | This compound (30 µM) |
Table 4: PKM2 Protein Expression
| Cell Line | Treatment | PKM2 Protein Level (Relative to Loading Control) | % Change from Control |
| H1299 | Vehicle Control | 1.0 | 0 |
| H1299 | This compound |
Experimental Protocols
Protocol 1: In Vitro PKM2 Enzymatic Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP produced by PKM2, which is quantified using a luciferase-based reagent. A decrease in luminescence indicates inhibition of PKM2 activity.
Materials:
-
Recombinant Human PKM2
-
PKM2 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP) (allosteric activator)
-
This compound
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 5 µL of the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing recombinant PKM2, FBP, and assay buffer. Add 20 µL of this mix to each well.
-
Incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate master mix containing PEP, ADP, and assay buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate master mix to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cellular Lactate Production Assay
This protocol measures the amount of lactate secreted into the cell culture medium, a key indicator of glycolytic flux and the Warburg effect. Inhibition of PKM2 is expected to decrease lactate production.
Materials:
-
Cancer cell line expressing PKM2 (e.g., H1299, A549)
-
Complete cell culture medium
-
This compound
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
After the treatment period, carefully collect the cell culture medium from each well.
-
Centrifuge the collected medium to remove any detached cells or debris.
-
Use a commercial lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Calculate the percent inhibition of lactate production for each treatment condition relative to the vehicle control.
Protocol 3: Cellular Glucose Consumption Assay
This protocol measures the amount of glucose consumed by cells from the culture medium. A decrease in glucose consumption can be an indicator of reduced glycolytic activity due to PKM2 inhibition.
Materials:
-
Cancer cell line expressing PKM2
-
Complete cell culture medium
-
This compound
-
Glucose Assay Kit (colorimetric or fluorometric)
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a known concentration of glucose and the desired concentrations of this compound or vehicle control.
-
Incubate the cells for a specific period (e.g., 24-48 hours).
-
At the end of the incubation, collect the cell culture medium.
-
Measure the glucose concentration in the collected medium using a commercial glucose assay kit according to the manufacturer's instructions.
-
Calculate the amount of glucose consumed by subtracting the final glucose concentration from the initial concentration.
-
Normalize the glucose consumption to the cell number or total protein content.
-
Determine the effect of this compound on glucose consumption compared to the vehicle control.
Protocol 4: Western Blot Analysis of PKM2 Expression
This protocol is used to determine the total protein levels of PKM2 in cells treated with this compound. This can help confirm that the observed effects are due to inhibition of enzymatic activity rather than a decrease in protein expression.
Materials:
-
Cancer cell line expressing PKM2
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKM2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKM2 antibody overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the PKM2 signal to the loading control.
Visualizations
The following diagrams illustrate key concepts and workflows related to PKM2 inhibition.
Caption: PKM2 signaling pathway and point of inhibition.
Caption: Overall experimental workflow for measuring PKM2 inhibition.
References
Application Notes and Protocols for PKM2-IN-5 in a Preclinical In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of PKM2-IN-5, a novel small molecule inhibitor of Pyruvate Kinase M2 (PKM2). The following protocols and guidelines are designed to assist in the design and execution of xenograft studies to assess the anti-tumor efficacy of this compound.
Introduction to PKM2 and its Role in Cancer
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is predominantly expressed in cancer cells.[1][2][3][4] It plays a crucial role in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect, where cells favor aerobic glycolysis even in the presence of oxygen.[1] PKM2 can exist in two forms: a highly active tetramer and a less active dimer. In tumor cells, the dimeric form is prevalent, leading to a bottleneck in glycolysis and the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways to support rapid cell proliferation. PKM2 also has non-metabolic functions, including acting as a protein kinase and a transcriptional coactivator, further contributing to tumorigenesis. Inhibition of PKM2 is a promising therapeutic strategy to reverse the Warburg effect, suppress tumor growth, and increase the sensitivity of cancer cells to chemotherapy.
Mechanism of Action of this compound
This compound is a selective small molecule inhibitor designed to target the dimeric form of PKM2, promoting the formation of the active tetrameric state. This shift is expected to enhance the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reducing the availability of metabolic intermediates for anabolic processes and suppressing cancer cell growth.
PKM2 Signaling Pathway and Point of Intervention
Preclinical In Vivo Objectives
-
Determine the Maximum Tolerated Dose (MTD): To establish the safety profile and optimal dosing of this compound.
-
Evaluate Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion of the compound.
-
Assess Anti-Tumor Efficacy: To demonstrate the tumor growth inhibition capabilities of this compound in a relevant cancer xenograft model.
-
Investigate Pharmacodynamics (PD): To confirm target engagement and modulation of downstream pathways in vivo.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
| Parameter | Description |
| Animal Model | 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain) |
| Group Size | 3-5 mice per cohort |
| Dose Escalation | Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) |
| Route of Administration | Intraperitoneal (IP), Oral (PO), or Intravenous (IV), based on formulation |
| Dosing Schedule | Daily for 14 consecutive days |
| Monitoring | Daily for clinical signs of toxicity (weight loss, behavioral changes, etc.). Body weight measured 3 times per week. |
| Endpoint | The MTD is the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity. |
Protocol 2: Cell Line-Derived Xenograft (CDX) Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
| Parameter | Description |
| Cell Line Selection | A cancer cell line with high PKM2 expression (e.g., H1299 lung cancer, HT29 colorectal cancer). |
| Animal Model | 6-8 week old female athymic nude mice. |
| Tumor Implantation | Subcutaneously inject 1-10 x 10^6 cells in 100-200 µL of serum-free media or PBS (can be mixed with Matrigel) into the flank. |
| Tumor Monitoring | Monitor tumor growth 2-3 times per week using calipers. Tumor volume = (Length x Width²)/2. |
| Treatment Initiation | When tumors reach a palpable size (e.g., 100-200 mm³). |
| Experimental Groups | 1. Vehicle Control2. This compound (low dose, e.g., MTD/2)3. This compound (high dose, e.g., MTD)4. Positive Control (standard-of-care chemotherapy) |
| Dosing Schedule | Administer treatments as determined by the MTD study (e.g., daily for 21-28 days). |
| Endpoints | Tumor growth inhibition (TGI), body weight changes, and overall survival. The study may be terminated when control tumors reach a predetermined size (e.g., 1500-2000 mm³). |
Experimental Workflow for In Vivo Xenograft Efficacy Study
Data Presentation and Analysis
Quantitative Data Summary
| Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 | Mean ± SD | Mean ± SD | N/A | Mean ± SD |
| This compound (Low Dose) | 10 | Mean ± SD | Mean ± SD | Calculated | Mean ± SD |
| This compound (High Dose) | 10 | Mean ± SD | Mean ± SD | Calculated | Mean ± SD |
| Positive Control | 10 | Mean ± SD | Mean ± SD | Calculated | Mean ± SD |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) * 100
Pharmacodynamic Analysis
At the end of the study, tumors can be excised for further analysis to confirm the mechanism of action of this compound.
| Assay | Purpose | Expected Outcome with this compound Treatment |
| Western Blot | To measure protein levels of PKM2 and downstream markers. | No change in total PKM2 protein; potential changes in phosphorylation status or downstream metabolic enzymes. |
| Immunohistochemistry (IHC) | To assess the localization and expression of PKM2 in tumor tissue. | Changes in subcellular localization of PKM2 may be observed. |
| Metabolomics | To measure the levels of glycolytic intermediates. | Decreased levels of upstream glycolytic intermediates (e.g., PEP) and increased levels of pyruvate and lactate. |
| Lactate Assay | To quantify lactate production in the tumor. | A decrease in lactate levels, indicating a reversal of the Warburg effect. |
Logical Relationship of Experimental Design
Conclusion
The provided protocols offer a standardized approach for the in vivo characterization of this compound. Successful completion of these studies will provide critical data on the safety, efficacy, and mechanism of action of this novel PKM2 inhibitor, supporting its further development as a potential anti-cancer therapeutic. Careful planning and execution of these xenograft models are essential for obtaining reproducible and translatable results.
References
- 1. Pyruvate Kinase M2: Multiple Faces for Conferring Benefits on Cancer Cells | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis | Semantic Scholar [semanticscholar.org]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for PKM2-IN-5: Solubility and Preparation Protocols
Application Notes for Researchers in Drug Development
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. PKM2 activity is a key regulator of the flux of glycolytic intermediates into biosynthetic pathways, making it an attractive target for therapeutic intervention. PKM2-IN-5 is a small molecule activator of PKM2. By promoting the more active tetrameric state of PKM2, this compound can shift cancer cell metabolism from anabolic pathways towards oxidative phosphorylation, thereby suppressing tumor growth. These notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo research applications.
Mechanism of Action
PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In many cancer cells, the dimeric form is predominant, which slows down the final step of glycolysis and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. This compound binds to PKM2, stabilizing the tetrameric conformation and thereby increasing its enzymatic activity. This enhanced activity accelerates the conversion of phosphoenolpyruvate (PEP) to pyruvate, reducing the availability of glycolytic intermediates for anabolic processes and promoting ATP production through oxidative phosphorylation.
Data Presentation: Solubility and Storage
Quantitative data for the solubility and storage of this compound is summarized in the table below for easy reference. It is crucial to use high-quality, anhydrous solvents to achieve the best results.
| Parameter | Value | Notes |
| Solubility in DMSO | 50 mg/mL | Requires ultrasonication for complete dissolution. It is recommended to use fresh, hygroscopic DMSO. |
| Storage of Solid Compound | Room temperature for short-term, -20°C for long-term | Store in a dry, dark place. |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.442 mg of this compound (Molecular Weight: 441.48 g/mol ).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube for 1-2 minutes to initially mix the compound and solvent.
-
Sonication: Place the tube in an ultrasonic bath and sonicate until the solution is clear and all solid material has dissolved. This may take several minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].
Protocol 2: General Protocol for In Vitro PKM2 Activity Assay
This protocol provides a general workflow for testing the effect of this compound on PKM2 activity in a cell-free system.
Materials:
-
Recombinant human PKM2 enzyme
-
This compound stock solution (prepared as in Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP)
-
Detection reagents (e.g., Lactate Dehydrogenase (LDH) and NADH for a coupled enzyme assay, or a luminescence-based ATP detection kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of the enzyme, substrates, and this compound in the assay buffer.
-
Serial Dilution of this compound: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells. The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Recombinant PKM2 enzyme
-
Diluted this compound or vehicle (DMSO)
-
Pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Reaction: Add the substrates (PEP and ADP) to all wells to start the enzymatic reaction.
-
Detection:
-
For a coupled LDH assay: The conversion of PEP to pyruvate is coupled to the conversion of pyruvate to lactate by LDH, which oxidizes NADH to NAD+. The decrease in NADH absorbance is monitored kinetically at 340 nm.
-
For an ATP detection assay: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add the ATP detection reagent. Measure the luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the PKM2 activity for each concentration of this compound relative to the vehicle control. Plot the activity against the compound concentration to determine the AC50 (the concentration at which 50% of the maximum activation is observed).
Mandatory Visualizations
Signaling Pathway of PKM2 in Cancer Metabolism
Caption: this compound promotes the active tetrameric state of PKM2.
Experimental Workflow for In Vitro Testing of this compound
Caption: Workflow for determining the in vitro activity of this compound.
References
Application Notes and Protocols: Utilizing PKM2 Inhibitors in Combination Cancer Therapies
For research, scientific, and drug development professionals.
Note: The following application notes and protocols are based on the well-characterized PKM2 inhibitor, Compound 3K (PKM2-IN-1) , as a representative example. The specific compound "PKM2-IN-5" was not found in the available literature. Researchers should adapt these protocols and consider the specific properties of their chosen PKM2 inhibitor.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is frequently overexpressed in cancer cells.[1][2] PKM2 can switch between a highly active tetrameric form and a less active dimeric form.[3][4][5] In tumor cells, the dimeric form is predominant, leading to the "Warburg effect" — a metabolic shift towards aerobic glycolysis. This provides cancer cells with a growth advantage by shunting glucose metabolites into biosynthetic pathways necessary for rapid cell proliferation.
Inhibition of PKM2 presents a promising strategy for cancer therapy. By targeting this metabolic vulnerability, PKM2 inhibitors can disrupt the energy supply and biosynthetic capabilities of cancer cells, leading to cell death and reduced tumor growth. Furthermore, combining PKM2 inhibitors with other conventional cancer therapies, such as chemotherapy and targeted therapy, may offer synergistic effects and overcome drug resistance. These application notes provide an overview and detailed protocols for utilizing a representative PKM2 inhibitor in combination cancer therapy research.
Mechanism of Action of PKM2 Inhibitors
PKM2 inhibitors function by targeting and modulating the activity of the PKM2 enzyme. Their primary mechanism involves stabilizing the inactive dimeric form of PKM2, which effectively reduces the rate of glycolysis. This starves cancer cells of the necessary energy and biosynthetic precursors for rapid proliferation. Some PKM2 inhibitors may also promote the conversion of PKM2 to its active tetrameric state, normalizing the glycolytic pathway and making cancer cells more susceptible to conventional therapies.
PKM2 Signaling Pathway
The activity of PKM2 is regulated by various upstream signaling pathways and allosteric effectors. Understanding these interactions is crucial for designing effective combination therapies.
Caption: Regulation and downstream effects of the PKM2 metabolic gateway.
Quantitative Data for PKM2 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of representative PKM2 inhibitors.
Table 1: In Vitro Activity of PKM2 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| PKM2-IN-1 (Compound 3K) | PKM2 | 2.95 | - | Enzyme Inhibition | |
| PKM1 | 16.71 | - | Enzyme Inhibition | ||
| PKLR | 8.2 | - | Enzyme Inhibition | ||
| HCT116 | 0.18 | HCT116 | Cytotoxicity | ||
| HeLa | 0.29 | HeLa | Cytotoxicity | ||
| H1299 | 1.56 | H1299 | Cytotoxicity | ||
| Shikonin | PKM2 | - | - | Enzyme Inhibition | |
| Vitamin K3 | PKM2 | - | - | Enzyme Inhibition | |
| Vitamin K5 | PKM2 | - | - | Enzyme Inhibition | |
| Ellagic Acid | PKM2 | 4.20 | - | Enzyme Inhibition | |
| Silibinin | PKM2 | 0.91 | - | Enzyme Inhibition | |
| Curcumin | PKM2 | 1.12 | - | Enzyme Inhibition | |
| Resveratrol | PKM2 | 3.07 | - | Enzyme Inhibition |
Table 2: In Vivo Efficacy of a PKM2 Inhibitor
| Compound | Dose | Tumor Model | Effect | Reference |
| PKM2-IN-1 (Compound 3K) | 5 mg/kg | SKOV3 mouse xenograft | Reduced tumor volume and weight |
Experimental Protocols
PKM2 Kinase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of a compound against PKM2.
Materials:
-
Recombinant human PKM2 protein
-
PKM2 Kinase Inhibition Assay Kit (e.g., BPS Bioscience, Cat. #79354)
-
Test compound (PKM2 inhibitor)
-
Control inhibitor (e.g., Shikonin)
-
Microplate reader capable of luminescence detection
Protocol:
-
Thaw all reagents on ice.
-
Prepare a 1x Diluent Solution by diluting the 5x stock.
-
Dilute the PKM2 enzyme to the working concentration (e.g., 2.5 ng/µl) with 1x Diluent Solution.
-
Add 20 µl of the diluted PKM2 enzyme to each well of a 96-well plate.
-
Prepare serial dilutions of the test compound and control inhibitor at 10-fold the desired final concentration.
-
Add 5 µl of the diluted compounds to the respective wells. For the "Positive Control" and "Blank" wells, add 5 µl of 1x Diluent Solution.
-
Prepare a Master Mix containing 5x PKM2 Assay Buffer, ADP, and PEP.
-
Initiate the reaction by adding 25 µl of the Master Mix to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 50 µl of Kinase-Glo® Max reagent to each well.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and IC50 values.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of a PKM2 inhibitor in combination with another anticancer agent.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
PKM2 inhibitor
-
Combination drug (e.g., cisplatin, docetaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the PKM2 inhibitor and the combination drug, both alone and in combination at fixed ratios.
-
Remove the culture medium and add 100 µl of medium containing the drugs to the respective wells. Include vehicle control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: A typical workflow for assessing cell viability.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PKM2 inhibitor in combination with another therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nu/nu mice)
-
Cancer cell line for implantation
-
PKM2 inhibitor
-
Combination drug
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, PKM2 inhibitor alone, combination drug alone, combination of both).
-
Administer the treatments as per the determined dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Analyze the tumor growth inhibition for each treatment group.
Conclusion
Targeting PKM2 is a viable and promising strategy in cancer therapy, particularly in combination with existing treatments. The provided application notes and protocols offer a framework for researchers to investigate the potential of PKM2 inhibitors. It is imperative to carefully characterize the specific inhibitor being used and to optimize the experimental conditions for each cancer model. Further research into PKM2-targeted combination therapies holds the potential to improve patient outcomes and overcome therapeutic resistance.
References
- 1. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Effect of PKM2-IN-5 on Cell Proliferation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently overexpressed in cancer cells and plays a crucial role in tumor metabolism and proliferation.[1][2][3][4] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] The dimeric form of PKM2 has reduced catalytic activity, leading to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, thereby supporting rapid cell proliferation. Additionally, dimeric PKM2 can translocate to the nucleus and act as a protein kinase, regulating gene expression related to cell growth.
PKM2-IN-5 is a small molecule inhibitor of PKM2. By modulating the activity of PKM2, this compound is hypothesized to interfere with the metabolic advantages of cancer cells, leading to an inhibition of cell proliferation. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cells. The described experimental workflows will enable researchers to quantify changes in cell viability, DNA synthesis, and long-term proliferative capacity.
Signaling Pathway Overview
PKM2 is a central regulator of cancer cell metabolism and proliferation, integrated into a complex network of signaling pathways. Its activity is modulated by various upstream signals and its state (tetrameric vs. dimeric) dictates downstream metabolic and non-metabolic functions that ultimately impact cell proliferation.
Caption: PKM2 signaling in cancer proliferation.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., H1299, HCT116, HeLa)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well, 24-well, and 6-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
For experiments, detach cells using trypsin-EDTA, neutralize with complete growth medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and count the cells.
-
Seed the cells into appropriate culture plates at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle control (DMSO) group. The optimal concentration of this compound should be determined empirically for each cell line.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Absorbance at 570 nm (Mean ± SD) | % Viability |
| Vehicle Control | 0 (DMSO) | 48 | Value | 100 |
| This compound | 1 | 48 | Value | Value |
| This compound | 5 | 48 | Value | Value |
| This compound | 10 | 48 | Value | Value |
| This compound | 25 | 48 | Value | Value |
| This compound | 50 | 48 | Value | Value |
DNA Synthesis Assessment (BrdU Assay)
This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA, which is a direct measure of cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as for the MTT assay.
-
Treat with this compound for the desired time.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody for 1 hour.
-
Wash the wells and add TMB substrate.
-
Add stop solution and measure the absorbance at 450 nm.
| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Absorbance at 450 nm (Mean ± SD) | % Proliferation |
| Vehicle Control | 0 (DMSO) | 24 | Value | 100 |
| This compound | 1 | 24 | Value | Value |
| This compound | 5 | 24 | Value | Value |
| This compound | 10 | 24 | Value | Value |
| This compound | 25 | 24 | Value | Value |
| This compound | 50 | 24 | Value | Value |
Long-Term Proliferative Capacity (Colony Formation Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, indicating long-term proliferative potential.
Materials:
-
Cells
-
This compound
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Paraformaldehyde (4%)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at various concentrations.
-
Incubate the plates for 10-14 days, changing the medium with fresh inhibitor every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15-20 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
| Treatment Group | This compound Conc. (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 (DMSO) | Value | Value | 1.0 |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
Analysis of PKM2 Signaling Pathway (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation status of proteins within the PKM2 signaling pathway.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-PKM2, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL reagents.
Caption: Experimental workflow diagram.
Data Presentation and Interpretation
All quantitative data from the cell proliferation assays should be summarized in clearly structured tables as shown in the respective protocol sections. The results should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences between the treatment groups and the vehicle control.
A decrease in absorbance in the MTT and BrdU assays, and a reduction in the number of colonies in the colony formation assay, would indicate that this compound inhibits cell proliferation. Western blot analysis can provide mechanistic insights by showing whether this compound affects the expression or phosphorylation of key proteins in proliferation-related signaling pathways.
Conclusion
This document provides a comprehensive set of protocols for assessing the in vitro effects of the PKM2 inhibitor, this compound, on cancer cell proliferation. By following these detailed methodologies, researchers can obtain robust and reproducible data to evaluate the therapeutic potential of targeting PKM2 in cancer. The combination of short-term viability and DNA synthesis assays with a long-term colony formation assay provides a thorough evaluation of the anti-proliferative effects of the compound. Furthermore, Western blot analysis allows for the investigation of the underlying molecular mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PKM2-IN-5 Solubility in Aqueous Media
For researchers, scientists, and drug development professionals utilizing the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-5, achieving and maintaining its solubility in aqueous media is critical for obtaining reliable and reproducible experimental results. Due to its hydrophobic nature, this compound presents challenges in aqueous environments. This technical support center provides a comprehensive guide to troubleshoot and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my aqueous experimental buffer?
A1: this compound has very low intrinsic solubility in aqueous solutions. Precipitation commonly occurs due to a phenomenon known as "solvent shock." This happens when a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the compound to crash out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use a high-purity, anhydrous grade of DMSO to minimize the introduction of water, which can lower the solubility of the compound in the stock solution over time.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary between cell types. It is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While other polar aprotic solvents might be able to dissolve this compound, DMSO is the most commonly used and well-characterized solvent for in vitro studies. If you must use an alternative, ensure it is compatible with your experimental system and that you perform appropriate vehicle controls.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Protect the solution from light.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
Cause: Solvent shock and exceeding the aqueous solubility limit.
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, perform a serial dilution. First, create an intermediate dilution by adding the DMSO stock to a small volume of your buffer and mix thoroughly. Then, add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): If your experimental system allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Utilize Co-solvents: For certain applications, especially when higher concentrations of this compound are required, the use of a co-solvent system can be beneficial. A common formulation for poorly soluble compounds involves a mixture of DMSO, PEG300 (polyethylene glycol 300), and Tween 80 (a surfactant) in saline.[1]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a bath sonicator can help re-dissolve small amounts of precipitate. However, be cautious as prolonged heating can degrade the compound.
Issue 2: Cloudiness or precipitate formation in cell culture media over time.
Cause: Interaction with media components or exceeding the solubility limit in the complex biological medium.
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: Before conducting your experiment, it is crucial to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Refer to the experimental protocol below for a detailed method.
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Serum Concentration: The presence of serum proteins, like fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, the likelihood of precipitation increases.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Significant shifts in pH can affect the solubility of small molecules.
Quantitative Data Summary
The following table summarizes the available solubility data for PKM2-IN-1 (also known as Compound 3k), a compound with a very similar structure to this compound. This data can serve as a useful reference for this compound.
| Solvent | Solubility | Reference |
| DMSO | ~6 mg/mL (~17.36 mM) | [2] |
| Water | Insoluble (< 0.1 mg/mL) | [2][3] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile-filtered DMSO
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Sterile, light-protected microcentrifuge tubes
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Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
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Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in a bath sonicator or gently warm it at 37°C for a few minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in light-protected tubes and store at -20°C or -80°C.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. For example, you can aim for final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control (DMSO only). Ensure the final DMSO concentration is the same in all samples and does not exceed your experimentally determined limit (e.g., 0.5%).
-
Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your planned experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or a visible pellet after gentle centrifugation).
-
Microscopic Examination: For a more sensitive assessment, place a small volume of each dilution on a microscope slide and examine for the presence of crystals.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific medium under these conditions.
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Caption: The role of PKM2 in cancer cell metabolism and the point of intervention for this compound.
References
Optimizing PKM2-IN-5 treatment duration for maximum effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of PKM2-IN-5, a novel inhibitor of Pyruvate Kinase M2 (PKM2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments and to assist in optimizing treatment duration for maximum effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed to inhibit the activity of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in glycolysis, and its inhibition is expected to disrupt the metabolic processes in cancer cells that preferentially express this isoform.[1][2] Specifically, by inhibiting PKM2, the conversion of phosphoenolpyruvate (PEP) to pyruvate is blocked, which can lead to a decrease in ATP production and a redirection of glycolytic intermediates into biosynthetic pathways.[2][3] The dimer form of PKM2, which is prevalent in tumor cells, has lower enzymatic activity and is the primary target of many inhibitory strategies.[4]
Q2: How should I prepare and store this compound?
A2: For initial in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of the organic solvent in your experimental medium is low enough to not affect the biological system, typically less than 0.5% v/v. Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always check the vial label for specific instructions on protection from light or moisture.
Q3: What is a recommended starting concentration and treatment duration for this compound in cell culture?
A3: For a novel compound like this compound, it is best to perform a broad dose-response curve to determine the optimal concentration. A starting range spanning several orders of magnitude, such as 1 nM to 100 µM, is a common approach. The treatment duration will be cell-line and endpoint-dependent. Initial time-course experiments of 24, 48, and 72 hours are recommended to observe effects on cell viability and target engagement. Some studies with other PKM2 modulators have shown metabolic effects as early as a few hours post-treatment.
Q4: What are the expected cellular effects of PKM2 inhibition with this compound?
A4: Inhibition of PKM2 is expected to lead to a decrease in the glycolytic rate. This can result in reduced lactate production and an accumulation of glycolytic intermediates upstream of pyruvate kinase. These intermediates can be shunted into pathways like the pentose phosphate pathway (PPP), which is involved in nucleotide biosynthesis and redox balance. Consequently, inhibition of PKM2 may lead to reduced cancer cell proliferation, induction of apoptosis, and sensitization to other chemotherapeutic agents.
Troubleshooting Guides
Issue 1: I am not observing any significant effect of this compound on my cancer cell line.
-
Question: Why is this compound not showing an effect at the tested concentrations and durations?
-
Answer:
-
Compound Integrity and Solubility: First, verify the integrity of your compound stock. Ensure that this compound is fully dissolved in your culture medium at the final concentration, as precipitation will lower its effective concentration. Visually inspect for precipitates under a microscope.
-
Cell Line Dependence: The effect of PKM2 inhibition can be highly dependent on the specific cancer cell line and its metabolic phenotype. Some cell lines may have compensatory mechanisms or may not rely as heavily on the PKM2-mediated Warburg effect. Consider testing a panel of cell lines with varying metabolic profiles.
-
On-Target Engagement: Confirm that this compound is engaging its target. A cellular thermal shift assay (CETSA) can be used to verify target binding. Alternatively, assess the levels of metabolites upstream of PKM2 (e.g., PEP) to see if they accumulate after treatment.
-
Positive Control: Use a known, well-characterized PKM2 inhibitor as a positive control to ensure your assay system is responsive to PKM2 inhibition.
-
Issue 2: I am observing high levels of cytotoxicity even at low concentrations of this compound.
-
Question: Is the observed cell death due to on-target PKM2 inhibition or off-target toxicity?
-
Answer:
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Distinguish from General Toxicity: Perform a cytotoxicity assay (e.g., LDH release) to differentiate between targeted anti-proliferative effects and general toxicity. Also, evaluate the toxicity of the vehicle (e.g., DMSO) alone at the concentrations used.
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Off-Target Effects: High cytotoxicity at low concentrations could indicate off-target effects. To investigate this, consider the following:
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Use a Structurally Different Inhibitor: Test a PKM2 inhibitor with a different chemical scaffold. If it produces the same phenotype, the effect is more likely on-target.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of PKM2 that is resistant to this compound. Reversal of the cytotoxic phenotype would strongly suggest an on-target effect.
-
-
Dose Refinement: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50 for your experiments to minimize off-target effects.
-
Issue 3: My experimental results with this compound are inconsistent between experiments.
-
Question: What are the common sources of variability in experiments with small molecule inhibitors?
-
Answer:
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Compound Handling: Ensure consistent preparation and storage of your this compound stock solutions. Avoid repeated freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Cellular metabolism can be sensitive to these factors.
-
Assay Performance: Include appropriate controls in every experiment: untreated cells, vehicle-treated cells, and a positive control. This will help you monitor the health of your cells and the performance of your assay.
-
Data Presentation
Table 1: Dose-Response of PKM2 Modulators on Cancer Cell Viability
| Compound | Cell Line | Assay | IC50 / Effect | Treatment Duration |
| TEPP-46 (Activator) + 2-DG | H1299 (Lung) | MTT | Significant decrease in viability with 30 µM TEPP-46 + 1 mM 2-DG | 48 hours |
| TEPP-46 (Activator) + 2-DG | A549 (Lung) | MTT | Significant decrease in viability with 30 µM TEPP-46 + 1 mM 2-DG | 48 hours |
| TEPP-46 (Activator) + 2-DG | MCF7 (Breast) | MTT | Significant decrease in viability with 30 µM TEPP-46 + 1 mM 2-DG | 48 hours |
| DNX-03013 (Activator) | HT29 (Colorectal) | Proliferation Assay | Significant reduction in proliferation | Not specified |
| Compound 3k (Inhibitor) | FaDu (HNSCC) | Cytotoxicity Assay | Increased cytotoxicity at 30 µM | 5 hours |
| THP + Metformin (PKM2 down-regulation) | T24 (Bladder) | Colony Formation | Increased inhibition with combination | Not specified |
Table 2: Time-Course of Metabolic Effects of PKM2 Modulators
| Compound | Cell Line | Parameter Measured | Effect | Time Point |
| TEPP-46 (Activator) | H1299 (Lung) | Glucose Consumption | Significant increase | 48 hours |
| TEPP-46 (Activator) | H1299 (Lung) | Lactate Secretion | Significant increase | 24 and 48 hours |
| DASA-58 (Activator) | A549 (Lung) | PKM2 Activity | Increased activity | 90 minutes |
| Compound 3k (Inhibitor) | CAL 27 (HNSCC) | Extracellular Acidification Rate (ECAR) | Decreased | 5 hours |
| DASA-58 (Activator) | CAL 27 (HNSCC) | Extracellular Acidification Rate (ECAR) | Increased | 5 hours |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and appropriate controls (untreated and vehicle).
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Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
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Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to the vehicle-treated control.
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2. PKM2 Activity Assay
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Objective: To measure the enzymatic activity of PKM2 in cell lysates after treatment with this compound.
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Methodology: This protocol is based on a lactate dehydrogenase (LDH)-coupled assay.
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Treat cells with this compound for the desired duration.
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Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
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Clear the lysate by centrifugation.
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In a 96-well plate, add the cell lysate to a reaction mixture containing phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase.
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The pyruvate produced by PKM2 is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.
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Monitor the decrease in absorbance at 340 nm over time, which is proportional to the PKM2 activity.
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Normalize the activity to the total protein concentration of the lysate. A commercially available kit can also be used.
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3. Western Blot Analysis of Signaling Pathways
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Objective: To assess the impact of this compound on key signaling proteins downstream of metabolic changes.
-
Methodology:
-
Treat cells with this compound for the desired duration.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated STAT3, phosphorylated AKT, HIF-1α) and a loading control (e.g., β-actin or GAPDH).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Visualizations
Caption: PKM2 signaling and inhibition by this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. embopress.org [embopress.org]
- 2. The Role of Pyruvate Kinase M2 in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of PKM2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel pyruvate kinase M2 (PKM2) inhibitors, exemplified here as PKM2-IN-5. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with PKM2 inhibitors?
A: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, PKM2. These unintended interactions are a significant concern because they can lead to misleading experimental outcomes, cellular toxicity, and a lack of translatability to in vivo models. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, cross-reactivity with other kinases is a common source of off-target effects.
Q2: I'm observing a cellular phenotype that doesn't align with the known functions of PKM2. Could this be an off-target effect of this compound?
A: It is possible. PKM2 is a key regulator of glycolysis and has non-canonical roles in gene transcription and protein kinase activity.[1][2][3] If you observe a phenotype inconsistent with these functions, it is crucial to investigate potential off-target effects. A systematic approach to de-risk your observations is recommended.
Q3: What are the initial steps to assess the selectivity of my PKM2 inhibitor?
A: A primary step is to determine the inhibitor's selectivity profile. This can be achieved through in vitro kinase profiling, where the compound is tested against a broad panel of kinases.[4][5] This will provide an initial overview of which other kinases your compound might be inhibiting.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity Profile
Your experiments show that this compound induces significant cytotoxicity at concentrations where you expect to see specific inhibition of PKM2's metabolic function.
| Possible Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a comprehensive kinome-wide selectivity screen (e.g., against 400+ kinases). 2. Test a structurally unrelated PKM2 inhibitor with a similar potency. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If the toxicity is not replicated with a different chemical scaffold, it points towards an off-target effect of this compound. |
| On-target toxicity | 1. Utilize siRNA or CRISPR/Cas9 to specifically knock down PKM2 and observe if the toxicity is phenocopied. 2. Attempt a "rescue" experiment by overexpressing a drug-resistant mutant of PKM2. | 1. If PKM2 knockdown replicates the toxicity, it suggests an on-target effect. 2. A successful rescue would confirm on-target toxicity. |
| Compound-specific issues | 1. Assess the solubility and stability of this compound in your cell culture medium. 2. Include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor. | 1. Ensuring the compound is not precipitating and causing non-specific effects. 2. Ruling out any effects of the solvent. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
The IC50 value of this compound in a biochemical assay (e.g., LDH-coupled enzyme assay) is significantly lower than the concentration required to observe a cellular effect (e.g., inhibition of lactate production).
| Possible Cause | Suggested Action | Expected Outcome |
| Poor cell permeability | 1. Perform a cellular uptake assay to measure the intracellular concentration of this compound. | 1. Determine if the compound is efficiently entering the cells. |
| Efflux by cellular transporters | 1. Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil) to see if the cellular potency of this compound increases. | 1. Increased cellular potency suggests the compound is a substrate for efflux pumps. |
| Target engagement in the cellular environment | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to PKM2 in intact cells. | 1. A thermal shift upon drug binding provides direct evidence of target engagement. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology:
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Compound Submission: Provide this compound to a commercial vendor offering kinase profiling services.
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Assay Format: Typically, a competition binding assay or an enzymatic activity assay is used. For binding assays, the inhibitor competes with a labeled ligand. For activity assays, the inhibition of substrate phosphorylation is measured.
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Data Analysis: The results are usually reported as the percent inhibition at a specific concentration (e.g., 1 µM) or as IC50/Kd values for a subset of inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to PKM2 in a cellular context.
Methodology:
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Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration.
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Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
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Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.
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Protein Detection: Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble PKM2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Proteome-wide Off-Target Identification
Objective: To identify potential off-targets of this compound in an unbiased manner.
Methodology:
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Affinity Chromatography: Immobilize this compound or a close analog onto beads to create an affinity matrix.
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Lysate Incubation: Incubate the affinity matrix with cell lysate to allow for the binding of target and off-target proteins.
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Elution and Digestion: Elute the bound proteins and digest them into peptides.
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Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.
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Data Analysis: Compare the proteins pulled down by the this compound matrix to a control matrix to identify specific binders.
Visualizations
Caption: Overview of PKM2's role in glycolysis and its non-canonical functions.
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Logical decision tree for troubleshooting unexpected experimental results.
References
PKM2-IN-5 stability in DMSO and culture media
Technical Support Center: PKM2-IN-5
Welcome to the technical support center for PKM2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability, storage, and handling of this compound. The information is tailored for researchers, scientists, and drug development professionals to ensure the optimal performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: While specific stability data for every PKM2 inhibitor is not always available, a general guideline for storing the solid powder form is at -20°C for up to three years. For a specific compound, "PKM2 activator 5", the supplier recommends this storage condition.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of small molecule kinase inhibitors like this compound.[2][3] It is crucial to use anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[3] For "PKM2 activator 5", solubility in DMSO is reported to be 50 mg/mL (113.00 mM), though sonication may be required.[1]
Q3: How should I store the this compound DMSO stock solution?
A: For optimal stability, stock solutions should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: What is the stability of this compound in cell culture media?
A: The stability of small molecule inhibitors in aqueous solutions like cell culture media is often limited. Most kinase inhibitors are poorly soluble in aqueous media, which can lead to precipitation and reduced effective concentration. Degradation can also occur, and the rate is dependent on the specific compound, buffer components, pH, and temperature. It is best practice to prepare working dilutions in culture media fresh for each experiment and to add them to cells immediately. The final concentration of DMSO in the culture media should typically not exceed 1%, with concentrations as low as 0.1% being preferable to avoid solvent-induced cellular effects.
Q5: I see precipitation after diluting my DMSO stock into aqueous buffer or culture media. What should I do?
A: This is a common issue caused by the compound's low kinetic solubility in aqueous solutions. Here are several strategies to address this:
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Lower the Final Concentration: This is the most direct way to stay below the solubility limit.
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Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween-80 or Triton X-100 (e.g., 0.01%) to your buffer can help keep the compound in solution.
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Perform Serial Dilutions: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to find the solubility limit.
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Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and improve dissolution.
Data Presentation: Storage Recommendations
While specific quantitative stability data over time for this compound is not publicly available, the following table summarizes the recommended storage and handling conditions based on supplier data for analogous compounds and general best practices for kinase inhibitors.
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | Up to 3 years | Store protected from light and moisture. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| Working Dilution | Culture Media / Aqueous Buffer | Room Temp / 37°C | < 1 hour | Prepare fresh immediately before each experiment. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Loss of Inhibitor Potency in Assay | 1. Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles). 2. Compound degradation in aqueous assay buffer during long incubations. 3. Inaccurate initial concentration due to incomplete dissolution. | 1. Prepare a fresh stock solution from solid powder. Ensure proper aliquoting and storage of new stock. 2. Minimize the pre-incubation time of the inhibitor in aqueous buffer before starting the assay. Prepare dilutions immediately before use. 3. After dissolving in DMSO, visually inspect the stock solution for any particulate matter. If needed, gentle warming (to 37°C) or sonication can aid dissolution. |
| High Variability Between Experiments | 1. Inconsistent concentration due to precipitation upon dilution into aqueous media. 2. Use of DMSO that has absorbed water, reducing inhibitor solubility. | 1. Always prepare the final working solution in the exact same manner. After dilution, vortex gently and visually inspect for cloudiness before adding to the assay. Consider lowering the final concentration. 2. Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
| Unexpected Cellular Effects (Toxicity) | 1. The final DMSO concentration in the culture media is too high. 2. The inhibitor itself has off-target effects or cytotoxic properties at the concentration used. | 1. Ensure the final DMSO concentration is below 1%, and ideally ≤0.5%. Run a vehicle control (media with the same final DMSO concentration) to isolate the effect of the solvent. 2. Perform a dose-response curve to determine the optimal concentration that inhibits PKM2 without causing general cytotoxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing solutions for use in cell-based assays.
Materials:
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This compound (solid powder)
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or cryovials
-
Sterile cell culture medium or assay buffer
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Calculate the mass of this compound powder needed to achieve the desired concentration and volume.
-
Carefully weigh the powder and add it to a sterile vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex thoroughly to dissolve the compound. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary. Visually confirm that all solid has dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage.
-
-
Preparation of Final Working Solution:
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On the day of the experiment, thaw one aliquot of the DMSO stock solution at room temperature.
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Perform a serial dilution of the stock solution into pre-warmed sterile cell culture medium or assay buffer to achieve the desired final concentration. Note: Dilute the inhibitor immediately before adding it to the cells.
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Ensure the final concentration of DMSO in the media is non-toxic to the cells (typically ≤0.5%). For example, a 1:1000 dilution of a DMSO stock will result in a final DMSO concentration of 0.1%.
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Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PKM2 signaling and regulation pathway.
Caption: General workflow for a cell-based PKM2 inhibitor experiment.
References
Technical Support Center: Interpreting Unexpected Results from PKM2 Modulator Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro experiments with small molecule modulators targeting Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PKM2 in cancer cells?
A1: PKM2 is a key enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate.[1] In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which slows down the final step of glycolysis.[1][2] This metabolic shift, known as the Warburg effect, allows cancer cells to divert glucose intermediates into biosynthetic pathways for the production of nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[1][2]
Q2: What is the difference between PKM2 activators and inhibitors?
A2: PKM2 activators, such as TEPP-46 and DASA-58, promote the formation of the highly active tetrameric form of the enzyme. This is expected to reverse the Warburg effect, forcing cancer cells into a more metabolic state that is less favorable for proliferation. PKM2 inhibitors, like shikonin, block the enzyme's activity, which can lead to a buildup of upstream glycolytic intermediates and induce cell death in some cancer cell lines.
Q3: What are the non-metabolic functions of PKM2?
A3: Beyond its role in glycolysis, PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional co-activator. In the nucleus, it can influence the expression of genes involved in cell proliferation and survival by interacting with transcription factors like HIF-1α and β-catenin.
Q4: Is cytotoxicity an expected outcome of PKM2 modulation?
A4: Cytotoxicity can be an expected outcome, particularly with PKM2 inhibitors in cancer cell lines that are highly dependent on the Warburg effect for survival. However, the extent of cytotoxicity can vary significantly between different cell lines. For PKM2 activators, the expected outcome is typically a reduction in cell proliferation rather than immediate cell death.
Troubleshooting Guides for Unexpected Results
Issue 1: Higher than Expected Cytotoxicity
You observe significant cell death in your cancer cell line, even at low concentrations of your PKM2 modulator, or you see cytotoxicity in a cell line where it was not anticipated.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The compound may be hitting unintended molecular targets in the cell. |
| Solvent Toxicity | The vehicle used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. |
| Compound Instability | The compound may be degrading in the culture medium into a more toxic substance. |
| Cell Line Sensitivity | The cell line may have a high dependence on the PKM2 pathway or express high levels of the target. |
| Contamination | Microbial contamination (e.g., mycoplasma) can cause unexpected cell death. |
Issue 2: No Effect or Lower than Expected Effect on Cell Viability/Proliferation
You do not observe the anticipated decrease in cell viability or proliferation after treating your cancer cell line with a PKM2 modulator.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | The cell line may not be dependent on the PKM2 pathway for its growth and survival. |
| Compound Potency/Concentration | The concentration of the compound may be too low to elicit a biological response. |
| Compound Stability in Media | The compound may be unstable in the cell culture medium and degrading over the course of the experiment. |
| PKM1 Expression | The cell line may express the constitutively active PKM1 isoform, bypassing the need for PKM2. |
| Activation of Survival Pathways | Inhibition of PKM2 can sometimes lead to the activation of pro-survival signaling pathways, such as the Akt pathway. |
Issue 3: Contradictory Results Between Different Assays
You observe a decrease in cell number with a proliferation assay (e.g., direct cell counting) but no change in a metabolic assay (e.g., MTT or resazurin).
| Potential Cause | Troubleshooting Steps |
| Metabolic Reprogramming | The treatment may be altering the metabolic state of the cells without immediately affecting their viability. |
| Assay Interference | The compound may directly interfere with the reagents of the metabolic assay. |
| Cytostatic vs. Cytotoxic Effect | The compound may be causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PKM2 modulator. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between live, apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with the PKM2 modulator for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
PKM2 Activity Assay (LDH-Coupled Assay)
This protocol measures the enzymatic activity of PKM2 in cell lysates.
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase (LDH).
-
The conversion of PEP to pyruvate by PKM2 is coupled to the conversion of pyruvate to lactate by LDH, which oxidizes NADH to NAD+.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to the PKM2 activity.
Visualizations
Caption: The central role of PKM2 in metabolic reprogramming and gene regulation in cancer cells.
Caption: A typical experimental workflow for evaluating the effects of a PKM2 modulator on cancer cells.
Caption: A logical flowchart for troubleshooting unexpected experimental results with PKM2 modulators.
References
How to control for FBP interference in PKM2-IN-5 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for Fructose-1,6-bisphosphate (FBP) interference in assays involving the pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the role of FBP in PKM2 activity and how can it interfere with inhibitor assays?
Fructose-1,6-bisphosphate (FBP) is a key allosteric activator of PKM2.[1][2][3][4][5] It binds to a site distinct from the active site and promotes the formation of the highly active tetrameric form of the enzyme. This activation significantly increases the affinity of PKM2 for its substrate, phosphoenolpyruvate (PEP). FBP interference in inhibitor assays can occur in several ways:
-
Masking Inhibitor Potency: If this compound is a competitive inhibitor at the FBP binding site, the presence of FBP will directly compete with the inhibitor, leading to an underestimation of its potency (a higher apparent IC50).
-
Altering Enzyme Conformation: FBP stabilizes the active tetrameric state of PKM2. If this compound preferentially binds to the inactive dimeric or monomeric forms, the presence of FBP can reduce the apparent efficacy of the inhibitor.
-
Contamination in Reagents: Commercially available reagents, such as lactate dehydrogenase (LDH) used in coupled assays, can be contaminated with FBP, leading to unintended activation of PKM2.
Q2: How can I determine if this compound competes with FBP?
To determine if this compound competes with FBP, you can perform inhibitor potency (IC50) determination assays under two different conditions: in the absence of FBP and in the presence of a saturating concentration of FBP.
-
If the IC50 of this compound significantly increases in the presence of FBP, it suggests that the inhibitor may be competitive with FBP at its allosteric binding site.
-
If the IC50 of this compound is not significantly affected by the presence of FBP, it is likely that the inhibitor acts at a different site or through a non-competitive mechanism.
Q3: Should I include FBP in my this compound screening assay?
The decision to include FBP depends on the goal of the assay:
-
For identifying allosteric inhibitors that target the FBP binding site: It is crucial to perform assays both with and without FBP to determine the mechanism of action.
-
For identifying inhibitors that are effective against the active form of PKM2: Including FBP in the assay is recommended as it mimics a physiologically relevant activated state of the enzyme.
-
For initial high-throughput screening (HTS): Screening in the presence of FBP can identify inhibitors that are potent even when the enzyme is in its active conformation. However, a secondary screen without FBP would be necessary to identify inhibitors that are specific for the less active forms of PKM2.
Troubleshooting Guide
Issue 1: High background signal or apparent pre-activation of PKM2 in the absence of exogenously added FBP.
-
Possible Cause: Contamination of assay reagents, particularly LDH in coupled assays, with FBP. Recombinant PKM2 purified from expression systems may also co-purify with FBP.
-
Troubleshooting Steps:
-
Use FBP-free reagents: Source LDH and other reagents that are certified to be FBP-free.
-
Dialyze recombinant PKM2: If you suspect FBP contamination in your purified PKM2, extensive dialysis against an FBP-free buffer can help remove the bound activator.
-
Perform a control experiment: Run the assay with all components except PKM2 to check for background signal from the reagents themselves.
-
Issue 2: Inconsistent IC50 values for this compound.
-
Possible Cause: Variable concentrations of FBP in different assay preparations or lots of reagents. The conformational state of PKM2 can also influence inhibitor binding.
-
Troubleshooting Steps:
-
Standardize FBP concentration: If you choose to include FBP, use a consistent, saturating concentration in all assays to ensure a stable and reproducible enzyme activity.
-
Run parallel assays: When comparing different batches of inhibitor or enzyme, always run a control experiment with and without a standard concentration of FBP.
-
Pre-incubate inhibitor and enzyme: Pre-incubating PKM2 with this compound before initiating the reaction can help achieve binding equilibrium and lead to more consistent results.
-
Experimental Protocols
Protocol 1: PKM2 Inhibition Assay without FBP
This protocol is designed to assess the inhibitory activity of this compound on the basal activity of PKM2.
-
Prepare Reagents:
-
PKM2 Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Recombinant human PKM2 (ensure it is FBP-free).
-
ADP solution.
-
Phosphoenolpyruvate (PEP) solution (a higher concentration, e.g., 1.5 mM, may be needed to achieve sufficient activity in the absence of FBP).
-
This compound dilutions.
-
Kinase-Glo® Luminescence Kinase Assay (Promega) or LDH/NADH for a coupled spectrophotometric assay.
-
-
Assay Procedure (96-well plate format): a. To each well, add 5 µL of this compound at various concentrations. For the control, add 5 µL of vehicle (e.g., DMSO). b. Add 20 µL of diluted PKM2 enzyme to each well. c. Pre-incubate for 20 minutes at room temperature. d. Initiate the reaction by adding a 25 µL master mix containing ADP and PEP. e. Incubate for 30 minutes at room temperature. f. Add 50 µL of Kinase-Glo® reagent and incubate for 10 minutes. g. Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Protocol 2: PKM2 Inhibition Assay with FBP
This protocol assesses the inhibitory activity of this compound on FBP-activated PKM2.
-
Prepare Reagents:
-
Same as Protocol 1, with the addition of a stock solution of FBP.
-
-
Assay Procedure (96-well plate format): a. To each well, add 5 µL of this compound at various concentrations. For the control, add 5 µL of vehicle. b. Add 20 µL of a pre-mixed solution of diluted PKM2 enzyme and a saturating concentration of FBP (e.g., 10 µM). c. Pre-incubate for 20 minutes at room temperature. d. Initiate the reaction by adding a 25 µL master mix containing ADP and PEP (a lower concentration, e.g., 500 µM, can be used in the presence of FBP). e. Follow steps 2e-g from Protocol 1.
-
Data Analysis:
-
Perform data analysis as described in Protocol 1 to determine the IC50 in the presence of FBP.
-
Quantitative Data Summary
The following tables summarize key quantitative data for FBP interaction with PKM2.
Table 1: Kinetic Parameters of PKM2
| Parameter | Condition | Value | Reference |
| Km for PEP | - FBP | ~1.5 mM | |
| + FBP | Decreased | ||
| Km for ADP | +/- FBP | Unchanged |
Table 2: Binding Affinity of FBP for PKM2
| Ligand | Dissociation Constant (Kd) | Method | Reference |
| FBP | 21.4 ± 9.0 nM | Fluorescence Spectroscopy | |
| FBP | 0.98 ± 0.1 nM | Fluorescence Spectroscopy |
Visualizations
Signaling Pathway of PKM2 Regulation by FBP
Caption: Allosteric activation of PKM2 by FBP.
Experimental Workflow for Testing FBP Interference
Caption: Workflow to assess FBP competition with a PKM2 inhibitor.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKM2 - Wikipedia [en.wikipedia.org]
- 5. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling PKM2-IN-5
This technical support center provides best practices for the storage and handling of PKM2-IN-5, a potent activator of Pyruvate Kinase M2 (PKM2). Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound, ensuring reproducible experimental outcomes.
Storage and Stability
Proper storage of this compound is critical to prevent degradation and maintain its chemical integrity. Below is a summary of recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |
| In Solvent | -80°C | 6 months | Use freshly opened, anhydrous DMSO for preparing stock solutions. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Handling and Preparation of Solutions
Safety Precautions:
Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and safe handling practices.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.[2][3]
Preparation of Stock Solutions:
This compound is soluble in dimethyl sulfoxide (DMSO).
-
Recommended Solvent: Use anhydrous, high-purity DMSO to prepare stock solutions. Hygroscopic DMSO can significantly impact the solubility of the product.
-
Concentration: A common stock solution concentration is 50 mg/mL (113.00 mM) in DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of fresh DMSO to the vial.
-
To aid dissolution, sonication or gentle warming (e.g., 37°C water bath) may be necessary. Ensure the compound is fully dissolved before use.
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.
Experimental Protocols
Below is a generalized protocol for a PKM2 activity assay using this compound. Specific details may need to be optimized for your experimental setup.
PKM2 Kinase Activity Assay:
This assay measures the conversion of phosphoenolpyruvate (PEP) to pyruvate by PKM2, which is coupled to the oxidation of NADH, measured by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
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ADP
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Fructose-1,6-bisphosphate (FBP) - as a positive control activator
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare fresh working solutions of all reagents in assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. Remember to include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells. The final DMSO concentration should not exceed 1%.
-
Reaction Mixture: Prepare a master mix containing all components except the enzyme. The final concentrations in the well should be optimized but can be guided by literature (e.g., 0.5 mM PEP, 0.2 mM ADP, 0.2 mM NADH, and an excess of LDH).
-
Enzyme Preparation: Dilute the recombinant PKM2 in cold assay buffer. Keep the diluted enzyme on ice.
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the reaction mixture to all wells.
-
Initiate the reaction by adding the diluted PKM2 enzyme to each well.
-
-
Measurement: Immediately place the plate in a plate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis: Calculate the rate of NADH consumption (the slope of the linear portion of the absorbance vs. time curve). Plot the rate against the concentration of this compound to determine the AC50 value.
Troubleshooting Guide & FAQs
Q1: The this compound powder won't dissolve completely in DMSO.
-
A1: Ensure you are using fresh, anhydrous DMSO, as the compound's solubility can be affected by water. Gentle warming to 37°C or brief sonication can also help facilitate dissolution.
Q2: I observe precipitation of the compound when I dilute my DMSO stock solution into aqueous buffer or cell culture media.
-
A2: This is a common issue with compounds that have low aqueous solubility. To mitigate this, try to keep the final DMSO concentration as low as possible while ensuring it is consistent across all experimental conditions. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. You can also try using a surfactant like Tween-80 or a co-solvent such as PEG300 in your formulation for in vivo studies, though this should be tested for compatibility with your in vitro assay.
Q3: My experimental results are inconsistent between experiments.
-
A3: Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions are stored correctly and that you are not using a solution that has undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock aliquot for each experiment.
-
Enzyme Activity: The activity of recombinant PKM2 can vary. Always handle the enzyme according to the manufacturer's instructions, keeping it on ice and avoiding repeated freeze-thaw cycles.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Q4: How does this compound affect the oligomeric state of PKM2?
-
A4: PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. This compound is an activator that promotes the formation of the stable, active tetrameric conformation of PKM2. This shifts the equilibrium away from the less active dimer, leading to increased pyruvate kinase activity.
Q5: What is the mechanism of action of PKM2 activation in cancer cells?
-
A5: In many cancer cells, PKM2 is predominantly in its less active dimeric form. This metabolic state allows glycolytic intermediates to be diverted into biosynthetic pathways, such as the pentose phosphate pathway and serine synthesis, which supports cell proliferation. By activating PKM2 and forcing it into the tetrameric state, this compound enhances the conversion of PEP to pyruvate, thereby directing glucose flux towards ATP production and away from these anabolic pathways. This can lead to a metabolic rewiring that may be detrimental to cancer cell growth, for instance, by inducing a dependency on external serine.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for PKM2 Activity Assay
A generalized workflow for determining the in vitro activity of this compound.
Simplified PKM2 Signaling Pathway
PKM2 acts as a metabolic switch between glycolysis and anabolic pathways.
References
Technical Support Center: Minimizing Cytotoxicity of PKM2 Inhibitors in Normal Cells
Disclaimer: Information regarding the specific compound "PKM2-IN-5" is not publicly available. This guide provides general strategies and protocols for minimizing the cytotoxicity of potent pyruvate kinase M2 (PKM2) inhibitors in normal cells based on established principles and data from other known PKM2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting PKM2 in cancer therapy?
A1: Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis.[1][2] In many cancer cells, PKM2 is overexpressed and exists in a less active dimeric form, which slows down the final step of glycolysis.[3][4] This metabolic reprogramming allows cancer cells to divert glycolytic intermediates into biosynthetic pathways, such as the pentose phosphate pathway, to produce the building blocks (nucleotides, amino acids, and lipids) necessary for rapid cell proliferation.[4] Targeting PKM2 aims to disrupt this metabolic advantage, inhibit tumor growth, and potentially induce cancer cell death.
Q2: Why is it crucial to assess the cytotoxicity of PKM2 inhibitors in normal cells?
A2: While PKM2 is a promising cancer target, it is also expressed in some normal proliferating cells and certain differentiated tissues. Therefore, a potent PKM2 inhibitor might also affect the metabolism and viability of these normal cells, leading to off-target toxicity. Assessing cytotoxicity in a panel of normal cell lines alongside cancer cell lines is essential to determine the therapeutic window of the inhibitor – the concentration range where it effectively kills cancer cells while having minimal impact on normal cells.
Q3: What are the common mechanisms that can lead to the cytotoxicity of a PKM2 inhibitor in normal cells?
A3: Cytotoxicity in normal cells can arise from several factors:
-
On-target toxicity: Inhibition of PKM2 in normal cells that rely on this isoform for their metabolic needs.
-
Off-target effects: The inhibitor may bind to and inhibit other structurally related kinases or proteins that are essential for the survival of normal cells.
-
Metabolic disruption: Even partial inhibition of glycolysis can be detrimental to certain normal cell types with high energy demands.
Q4: How can I minimize the cytotoxicity of a PKM2 inhibitor in my experiments?
A4: Minimizing cytotoxicity involves a combination of careful experimental design and optimization:
-
Dose-response studies: Determine the IC50 (half-maximal inhibitory concentration) in both cancer and normal cell lines to identify a concentration that is selective for cancer cells.
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Time-course experiments: Assess cytotoxicity at different time points to understand the kinetics of the inhibitor's effect. Shorter incubation times may be sufficient to achieve an anti-cancer effect with less toxicity to normal cells.
-
Use of 3D cell cultures or co-culture models: These models can sometimes provide a more physiologically relevant context and may reveal different sensitivity profiles compared to traditional 2D cultures.
-
Combination therapy: Combining the PKM2 inhibitor with another anti-cancer agent at lower concentrations of each may enhance the therapeutic effect while reducing toxicity.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.
-
Potential Cause: The PKM2 inhibitor may have a narrow therapeutic window or significant off-target effects.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a rescue experiment. If possible, express a drug-resistant mutant of PKM2 in the normal cells. If the cells become resistant to the inhibitor, it confirms the toxicity is on-target.
-
Evaluate Off-Target Effects: Perform a kinome scan or other target profiling to identify potential off-target interactions.
-
Reduce Concentration and/or Incubation Time: Optimize the experimental conditions to find a dose and duration that maintain efficacy in cancer cells while sparing normal cells.
-
Use a Structurally Unrelated Inhibitor: If available, test a different PKM2 inhibitor with a distinct chemical scaffold. Consistent results across different inhibitors would suggest that the observed effect is due to PKM2 inhibition.
-
Issue 2: Inconsistent results across experimental replicates.
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Potential Cause: Variability in cell culture conditions, inhibitor stability, or experimental procedure.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and media conditions. Regularly test for mycoplasma contamination.
-
Inhibitor Preparation and Storage: Prepare fresh stock solutions of the inhibitor and store them appropriately (e.g., protected from light, at the recommended temperature). Avoid repeated freeze-thaw cycles.
-
Assay Protocol Consistency: Standardize all incubation times, reagent concentrations, and measurement parameters.
-
Issue 3: The inhibitor shows no effect, even at high concentrations.
-
Potential Cause: Poor compound solubility, degradation of the compound, or low expression of the target in the selected cell lines.
-
Troubleshooting Steps:
-
Check Solubility: Ensure the inhibitor is fully dissolved in the solvent and that the final solvent concentration in the cell culture medium is not toxic (typically <0.5% for DMSO).
-
Confirm Target Expression: Verify the expression level of PKM2 in your cell lines of interest using Western blotting or qPCR.
-
Assess Compound Activity: If possible, perform an in vitro enzyme activity assay to confirm that the inhibitor is active against purified PKM2 protein.
-
Quantitative Data Summary
Due to the lack of specific data for "this compound," the following table presents hypothetical IC50 values for illustrative purposes, demonstrating the concept of a therapeutic window for a selective PKM2 inhibitor.
| Cell Line | Cell Type | PKM2 Expression | Hypothetical IC50 (µM) for a Selective PKM2 Inhibitor |
| A549 | Lung Carcinoma | High | 1.5 |
| HCT116 | Colon Carcinoma | High | 2.1 |
| MCF7 | Breast Carcinoma | High | 3.5 |
| MRC-5 | Normal Lung Fibroblast | Low | > 50 |
| hTERT-RPE1 | Normal Retinal Pigment Epithelium | Moderate | 25.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of a PKM2 inhibitor on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cancer and normal cell lines
-
PKM2 inhibitor compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PKM2 inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include vehicle (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a PKM2 inhibitor.
Materials:
-
Cancer and normal cell lines
-
PKM2 inhibitor compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of the PKM2 inhibitor for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Simplified PKM2 signaling pathway in cancer cells.
Caption: Experimental workflow for evaluating a novel PKM2 inhibitor.
Caption: Troubleshooting guide for high cytotoxicity in normal cells.
References
- 1. The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PKM2-IN-5 Dosage for Cancer Cell Lines
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to assist in the design and execution of experiments involving PKM2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PKM2 inhibitors like PKM2-IN-1?
A1: Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway that cancer cells often rely on for energy and building blocks for proliferation.[1][2] In cancer cells, PKM2 is typically found in a less active dimeric form, which slows down the final step of glycolysis. This slowdown allows for the accumulation of glycolytic intermediates that can be shunted into other biosynthetic pathways essential for cancer cell growth.[2][3] PKM2 inhibitors, such as PKM2-IN-1, block the activity of PKM2. This inhibition can disrupt the metabolic advantages of cancer cells by further reducing glycolytic flux, potentially leading to reduced proliferation and increased cell death.[4]
Q2: How do I determine the optimal starting concentration for PKM2-IN-5 in my experiments?
A2: The optimal concentration of a small molecule inhibitor is cell line-dependent. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Based on data for the similar compound PKM2-IN-1, a reasonable starting range for a dose-response curve would be from 0.1 µM to 100 µM.
Q3: What are common issues when dissolving and storing PKM2 inhibitors?
A3: Like many small molecule inhibitors, this compound is likely hydrophobic. The recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM) is dimethyl sulfoxide (DMSO). To avoid solubility issues in your experiments, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1% v/v). It is also crucial to prepare single-use aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.
Q4: My IC50 value for the PKM2 inhibitor varies between experiments. What are the potential causes?
A4: Inconsistent IC50 values can be caused by several factors:
-
Cell Density: The number of cells seeded can affect the inhibitor-to-cell ratio.
-
Incubation Time: The duration of exposure to the inhibitor will influence its effect.
-
Cell Passage Number: Use cells within a consistent and limited passage number range to minimize genetic drift.
-
Compound Stability: Ensure the inhibitor is stored correctly and that fresh dilutions are made for each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | Poor aqueous solubility of the inhibitor. The final concentration exceeds the solubility limit. "Solvent shock" from diluting a concentrated DMSO stock. | Prepare a fresh, lower concentration stock solution. Test different media formulations, as serum proteins can aid solubility. Serially dilute the compound in the medium to minimize abrupt solvent changes. |
| High variability in cell viability assay results. | Inconsistent cell seeding density. "Edge effect" in multi-well plates due to evaporation. Variations in incubation times. | Use a consistent cell seeding protocol. To mitigate the edge effect, do not use the outer wells of the plate for experimental data or fill them with sterile PBS. Standardize all incubation times. |
| No significant effect on cell viability observed. | The cell line may be resistant to PKM2 inhibition. The compound may have degraded. Insufficient incubation time. | Screen a panel of different cancer cell lines. Always use freshly prepared dilutions from a properly stored stock solution. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Unexpected off-target effects. | The inhibitor may not be specific to PKM2 at higher concentrations. | Perform experiments at the lowest effective concentration possible. Consult literature for known off-target effects of similar compounds. Consider using a secondary assay to confirm on-target activity. |
Quantitative Data Summary
The following table summarizes the reported IC50 value for the related compound PKM2-IN-1. This data should be used as a reference point for designing your own experiments with this compound.
| Compound | Reported IC50 | Cell Line | Assay |
| PKM2-IN-1 | 2.95 µM | Not specified in the provided abstract, but used in studies with Huh7, Eca109, Ec9706, and U87MG cells. | Not specified |
Data is based on the publicly available information for PKM2-IN-1 and should be considered as a preliminary guide.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or controls.
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PKM2 Target Engagement
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against your target of interest (e.g., a downstream marker of PKM2 activity or a related signaling pathway component) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway of PKM2 in Cancer Metabolism
Caption: The role of PKM2 in directing glucose metabolism in cancer cells and the point of intervention for PKM2 inhibitors.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the IC50 value of this compound in a cancer cell line.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Validation & Comparative
A Head-to-Head Battle of PKM2 Inhibitors: Shikonin vs. Lapachol
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Pyruvate Kinase M2 (PKM2) is a critical endeavor in the development of novel cancer therapeutics. This guide provides an objective comparison of two prominent natural product-derived PKM2 inhibitors: shikonin and lapachol. By examining their mechanism of action, inhibitory efficacy, and impact on cancer cell metabolism, this document aims to provide a comprehensive resource to inform research and development decisions.
Pyruvate Kinase M2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in the Warburg effect, a metabolic hallmark of cancer. By catalyzing the final rate-limiting step of glycolysis, PKM2 regulates the flux of glucose-derived carbons towards either energy production or biosynthesis, thereby supporting rapid cell proliferation. The inhibition of PKM2 is a promising strategy to disrupt cancer cell metabolism and induce cell death.
Mechanism of Action: Targeting a Key Metabolic Regulator
Both shikonin and lapachol are naphthoquinone compounds that have been identified as inhibitors of PKM2. They exert their effects by directly binding to the enzyme, leading to a reduction in its catalytic activity. This inhibition of PKM2 disrupts the normal glycolytic pathway in cancer cells, leading to a decrease in ATP production and the accumulation of upstream glycolytic intermediates. This metabolic reprogramming can trigger cellular stress and ultimately lead to apoptosis or other forms of cell death.[1][2]
While both compounds target PKM2, in silico docking studies suggest differences in their binding affinities. Lapachol is predicted to have a higher binding affinity for PKM2 compared to shikonin, with an estimated free energy of binding of -9.34 kcal/mol for lapachol and -7.98 kcal/mol for shikonin.[1] This suggests that lapachol may form a more stable complex with the enzyme.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is a critical parameter for its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for shikonin and lapachol against PKM2. It is important to note that IC50 values can vary depending on the experimental conditions, such as the assay type (enzymatic vs. cell-based) and the specific cell line used.
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| Shikonin | Enzymatic (calculated) | Recombinant Human PKM2 | 1.42 µM | [1] |
| Cell-based (MTT) | Eca109 cells | 19.9 µM (24h) | [3] | |
| Cell-based (MTT) | A549 cells | 5.739 µM (24h) | ||
| Cell-based (MTT) | PC9 cells | 6.302 µM (24h) | ||
| Lapachol | Enzymatic | Purified Human PKM2 | ~10 µM (for 50% inhibition) | |
| Enzymatic (calculated) | Recombinant Human PKM2 | 141.86 nM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are representative protocols for key experiments used to evaluate PKM2 inhibitors.
PKM2 Enzyme Activity Assay (Lactate Dehydrogenase Coupled Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 protein
-
Inhibitor (Shikonin or Lapachol)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate Dehydrogenase (LDH) from rabbit muscle
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the desired concentration of the inhibitor (shikonin or lapachol) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant PKM2 protein.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is used to calculate the PKM2 activity. The inhibitory effect is determined by comparing the activity in the presence of the inhibitor to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, PC9, Eca109)
-
Complete cell culture medium
-
Inhibitor (Shikonin or Lapachol)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Western Blotting for PKM2 Expression
This technique is used to determine the levels of PKM2 protein in cells after treatment with inhibitors.
Materials:
-
Cancer cell line of interest
-
Inhibitor (Shikonin or Lapachol)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PKM2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the inhibitor or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against PKM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The inhibition of PKM2 by shikonin and lapachol initiates a cascade of downstream cellular events. A simplified representation of the central role of PKM2 in cancer cell metabolism and the impact of its inhibition is depicted below.
Caption: Inhibition of PKM2 by shikonin or lapachol blocks the conversion of PEP to pyruvate, disrupting glycolysis and promoting apoptosis.
The general workflow for comparing PKM2 inhibitors is outlined in the following diagram.
Caption: A typical workflow for the comparative evaluation of PKM2 inhibitors, from initial in vitro screening to cellular and mechanistic studies.
Conclusion
Both shikonin and lapachol are promising natural product-derived inhibitors of PKM2 with demonstrated anti-cancer properties. Lapachol appears to exhibit a higher binding affinity and, in some enzymatic assays, a lower inhibitory concentration than shikonin. However, the cellular efficacy of both compounds is influenced by various factors, including cell type and experimental conditions. This guide provides a framework for the comparative evaluation of these and other PKM2 inhibitors, emphasizing the importance of standardized protocols and multi-faceted experimental approaches to fully elucidate their therapeutic potential. Further research, including in vivo studies and exploration of potential off-target effects, is warranted to advance the clinical development of these promising anti-cancer agents.
References
- 1. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Switches: A Comparative Guide to PKM2-IN-5 (Represented by PKM2-IN-1) and TEPP-46 in Cancer Metabolism
An objective comparison of a representative Pyruvate Kinase M2 (PKM2) inhibitor and a potent PKM2 activator, providing researchers, scientists, and drug development professionals with a comprehensive guide to their opposing mechanisms and therapeutic potential in oncology.
Pyruvate Kinase M2 (PKM2) stands as a critical regulator in the metabolic reprogramming of cancer cells. This enzyme catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate. Uniquely, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] In many cancers, the dimeric form is predominant, leading to the "Warburg effect"—a metabolic shift towards aerobic glycolysis, which provides a proliferative advantage by shunting glucose metabolites into biosynthetic pathways.[2] This pivotal role of PKM2 has led to the development of two opposing therapeutic strategies: inhibition to starve cancer cells and activation to reprogram their metabolism.
This guide provides a detailed comparison of a representative PKM2 inhibitor, PKM2-IN-1 (also known as Compound 3k), and the well-characterized PKM2 activator, TEPP-46. As specific data for "PKM2-IN-5" is not publicly available, PKM2-IN-1 will be used as a stand-in to illustrate the effects of PKM2 inhibition.
Mechanism of Action: An Inhibitor vs. an Activator
The fundamental difference between PKM2-IN-1 and TEPP-46 lies in their opposing effects on the oligomeric state and enzymatic activity of PKM2.
PKM2-IN-1 , as a PKM2 inhibitor, functions by stabilizing the inactive dimeric form of the enzyme.[2] This action reduces the overall rate of glycolysis, thereby limiting the production of ATP and essential metabolic precursors required for rapid cell proliferation.[2] By hindering the final step of glycolysis, PKM2 inhibitors aim to induce metabolic stress and ultimately trigger cancer cell death.[3]
Conversely, TEPP-46 is a potent and selective activator of PKM2. It binds to the dimer-dimer interface of PKM2, promoting the formation and stabilization of the highly active tetrameric state. This enhanced enzymatic activity accelerates the conversion of PEP to pyruvate, thereby reversing the Warburg effect and redirecting glucose metabolism towards oxidative phosphorylation for efficient ATP production, rather than anabolic biosynthesis.
Caption: Opposing effects of PKM2-IN-1 and TEPP-46 on PKM2 and cancer metabolism.
Quantitative Data Presentation
The following tables summarize the available quantitative data for PKM2-IN-1 and TEPP-46 from various independent studies. It is important to note that these results were not obtained from head-to-head comparative experiments and thus, direct comparisons of potency should be made with caution.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Mechanism | AC50/IC50 | Cell Line Cytotoxicity (IC50) | Reference |
| TEPP-46 | PKM2 | Activator | 92 nM (AC50) | > 100 µM (A549) | |
| PKM2-IN-1 (Compound 3k) | PKM2 | Inhibitor | 2.95 µM (IC50) | HCT116: 0.18 µM, HeLa: 0.29 µM, H1299: 1.56 µM |
Table 2: Effects on Cellular Metabolism and Proliferation
| Compound | Cell Line | Effect on Lactate Production | Effect on Glucose Consumption | Effect on Cell Proliferation | Reference |
| TEPP-46 | H1299 | Increased | Increased | No significant effect alone at 30 µM | |
| PKM2-IN-1 (Compound 3k) | SK-OV-3 | Not reported | Inhibited (inferred from glycolysis disruption) | Inhibited | |
| Shikonin (another PKM2 inhibitor) | MCF-7, A549 | Inhibited | Inhibited | Inhibited |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing | Effect on Tumor Growth | Reference |
| TEPP-46 | Lung Cancer (H1299) | Mouse Xenograft | 50 mg/kg, twice daily (oral) | Impaired tumor growth | |
| PKM2-IN-1 (Compound 3k) | Ovarian Cancer (SKOV3) | Mouse Xenograft | 5 mg/kg | Reduced tumor volume and weight |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in the presence of an inhibitor or activator. A common method is a lactate dehydrogenase (LDH)-coupled assay.
Principle: The pyruvate produced by PKM2 is used by LDH to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing HEPES or Tris-HCl, MgCl2, KCl, ADP, phosphoenolpyruvate (PEP), NADH, and an excess of LDH.
-
Sample Preparation: Purified recombinant PKM2 or cell lysates containing PKM2 are added to the reaction mixture.
-
Compound Addition: The test compound (PKM2-IN-1 or TEPP-46) at various concentrations is added to the reaction.
-
Measurement: The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation: The rate of NADH oxidation is proportional to the PKM2 activity. For inhibitors, the IC50 is calculated, representing the concentration at which 50% of the enzyme activity is inhibited. For activators, the AC50 (or EC50) is determined, which is the concentration required to elicit 50% of the maximum activation.
References
Validating PKM2 Target Engagement: A Comparative Guide for PKM2-IN-5
For researchers, scientists, and drug development professionals, confirming that a novel drug candidate interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methodologies for validating the target engagement of PKM2-IN-5, a novel pyruvate kinase M2 (PKM2) inhibitor. We present a comparative analysis with established PKM2 activators, TEPP-46 and DASA-58, supported by experimental protocols and data visualization to facilitate robust experimental design and interpretation.
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway crucial for cancer cell proliferation and survival.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[3][4] This regulation of PKM2 activity is a key aspect of the metabolic reprogramming observed in cancer, making it an attractive therapeutic target.[5] Both activation and inhibition of PKM2 are being explored as potential anti-cancer strategies.
This guide focuses on three primary methods to validate the engagement of this compound with its target in cells:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to directly measure target engagement in a cellular context.
-
Enzyme Activity Assays: To quantify the functional consequence of compound binding on PKM2's catalytic activity.
-
Biomarker Modulation Assays: To assess the impact on downstream signaling pathways regulated by PKM2.
Comparative Analysis of PKM2 Modulators
To objectively evaluate the performance of this compound, we compare its cellular effects with those of two well-characterized PKM2 activators, TEPP-46 and DASA-58. The following table summarizes the key parameters for each compound.
| Feature | This compound (Hypothetical Inhibitor) | TEPP-46 (Activator) | DASA-58 (Activator) |
| Mechanism of Action | Inhibition of PKM2 enzymatic activity | Allosteric activator, promotes tetramerization | Allosteric activator, promotes tetramerization |
| Cellular Thermal Shift Assay (ΔTm) | Negative shift or no significant change | Positive shift indicating stabilization | Positive shift indicating stabilization |
| PKM2 Enzyme Activity (in cell lysate) | Decreased | Increased | Increased |
| Lactate Production | Increased (due to backup of glycolysis) | Decreased | Decreased |
| Nuclear Translocation of PKM2 | May be altered depending on MOA | Blocks nuclear translocation | Reduces nuclear translocation |
| Downstream Signaling (p-STAT3) | May be altered depending on MOA | Decreased | Decreased |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to enable researchers to reproduce and validate these findings.
Cellular Thermal Shift Assay (CETSA)
This assay is based on the principle that ligand binding can alter the thermal stability of a target protein.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., A549, H1299) to 80-90% confluency. Treat cells with this compound (e.g., 10 µM), TEPP-46 (e.g., 30 µM), DASA-58 (e.g., 40 µM), or vehicle control (DMSO) for 2 hours at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using a specific antibody against PKM2.
-
Data Analysis: Quantify the band intensities at each temperature and plot them against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 in cell lysates by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction.
Protocol:
-
Cell Lysis: Treat cells with the compounds as described for CETSA. Lyse the cells in a suitable buffer containing protease inhibitors. Determine the total protein concentration of the lysates.
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer, KCl, MgCl2, ADP, NADH, and LDH.
-
Assay: Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate. Initiate the reaction by adding the PKM2 substrate, phosphoenolpyruvate (PEP).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH consumption to determine the PKM2 activity. Normalize the activity to the total protein concentration.
Western Blot for Downstream Biomarkers
This method is used to assess the phosphorylation status of key downstream signaling proteins like STAT3.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compounds for an appropriate duration (e.g., 6-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use a loading control like β-actin or GAPDH.
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate. Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Simplified PKM2 signaling pathway.
Caption: Cellular Thermal Shift Assay workflow.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2-driven metabolic reprogramming in digestive system tumors: mechanisms, therapeutic advances, and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PKM2 Inhibition: A Comparative Analysis of PKM2-IN-1 and PKM2 Knockdown
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the small molecule inhibitor PKM2-IN-1 with siRNA-mediated PKM2 knockdown, supported by experimental data and protocols.
This guide provides a comprehensive comparison of two widely used methods for inhibiting the function of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism: the small molecule inhibitor PKM2-IN-1 (also known as Compound 3K) and genetic knockdown using small interfering RNA (siRNA). Both approaches aim to disrupt PKM2 activity, which is crucial for the metabolic reprogramming observed in many cancer cells, often referred to as the Warburg effect. Understanding the similarities and differences in their cellular effects is critical for interpreting experimental results and for the development of novel cancer therapies targeting PKM2.
Principles of PKM2 Inhibition: Small Molecule vs. Genetic Knockdown
PKM2-IN-1 is a chemical compound that directly binds to the PKM2 protein, inhibiting its enzymatic activity.[1] As a small molecule, it offers the advantage of rapid, reversible, and dose-dependent inhibition. This allows for precise control over the timing and extent of PKM2 inhibition in experimental settings.
PKM2 knockdown , on the other hand, utilizes siRNA to target and degrade the mRNA transcript of the PKM gene. This prevents the synthesis of new PKM2 protein, leading to a reduction in its overall cellular levels. While highly specific, the effects of siRNA-mediated knockdown are typically slower to manifest and may persist for a longer duration compared to small molecule inhibitors.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative effects of PKM2-IN-1 and PKM2 knockdown on key cellular processes, based on available experimental data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are synthesized from separate investigations.
| Parameter | PKM2-IN-1 (Compound 3K) | PKM2 Knockdown (siRNA) | Reference |
| Cell Viability | IC50: 0.18 µM (HCT116), 0.29 µM (HeLa), 1.56 µM (H1299) | Significant decrease in cell viability in a dose-dependent manner. >95% decrease in HCT116 cell viability with 5 nM siRNA. | [1][2] |
| Apoptosis | Induces apoptosis in SKOV3 ovarian cancer cells at 1, 2.5, and 5 µM. | Induces apoptosis in various cancer cell lines. | [1] |
| Autophagy | Induces autophagy in SKOV3 ovarian cancer cells. | Induces autophagy in renal and prostate cancer cells. | [1] |
| Parameter | PKM2-IN-1 (Compound 3K) | PKM2 Knockdown (siRNA) | Reference |
| Lactate Production | Data not available for PKM2-IN-1, but PKM2 inhibitors generally reduce lactate production. | Significant reduction in lactate levels in cell lysates and media of renal cancer cells. | |
| Glucose Uptake | Data not available for PKM2-IN-1. | Decreased by 25% in A549 lung adenocarcinoma cells. | |
| ATP Generation | Data not available for PKM2-IN-1. | Decreased by 20% in A549 lung adenocarcinoma cells. | |
| Mitochondrial Respiration | Data not available for PKM2-IN-1. | Increased by 13% in A549 lung adenocarcinoma cells. | |
| Fatty Acid Synthesis | Data not available for PKM2-IN-1. | Significantly inhibited in A549 lung adenocarcinoma cells. |
Signaling Pathways Affected by PKM2 Inhibition
Both pharmacological inhibition and genetic knockdown of PKM2 are expected to impact similar downstream signaling pathways due to their common target. PKM2 is known to regulate cell proliferation and survival through pathways such as the PI3K/AKT/mTOR axis. Inhibition of PKM2 can lead to the downregulation of key proteins in this pathway.
Figure 1. Simplified diagram of the PKM2 signaling pathway.
Experimental Workflow for Cross-Validation
To directly compare the effects of PKM2-IN-1 and PKM2 knockdown, a standardized experimental workflow is essential.
Figure 2. Experimental workflow for comparing PKM2-IN-1 and PKM2 knockdown.
Detailed Experimental Protocols
PKM2 Knockdown using siRNA
Objective: To reduce the expression of PKM2 protein in cultured cells using small interfering RNA.
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
PKM2-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
RNase-free water and tubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 10-50 pmol of PKM2 siRNA or control siRNA in Opti-MEM I Medium to a final volume of 100 µL.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 95 µL of Opti-MEM I Medium and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of PKM2 knockdown by Western blot or qRT-PCR.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PKM2 inhibition on cell proliferation and viability.
Materials:
-
Cells treated with PKM2-IN-1, PKM2 siRNA, or respective controls
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of PKM2-IN-1 or transfect with PKM2 siRNA as described above. Include appropriate vehicle and negative controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for PKM2 and Signaling Proteins
Objective: To determine the protein levels of PKM2 and key signaling molecules (e.g., p-AKT, total AKT) following treatment.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PKM2, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize protein levels.
Lactate Production Assay
Objective: To measure the amount of lactate secreted by cells as an indicator of glycolytic activity.
Materials:
-
Conditioned media from treated and control cells
-
Lactate assay kit (e.g., colorimetric or fluorescent)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Collection: Collect the cell culture medium from treated and control cells.
-
Assay Procedure: Follow the manufacturer's instructions for the specific lactate assay kit being used. This typically involves adding a reaction mixture containing lactate oxidase and a probe to the media samples in a 96-well plate.
-
Incubation: Incubate the plate for the recommended time to allow for the enzymatic reaction to occur.
-
Measurement: Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
Normalization: Normalize the lactate concentration to the cell number or total protein content of the corresponding well to account for differences in cell density.
References
Assessing the Specificity of a Novel PKM2 Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase specificity of the hypothetical inhibitor, PKM2-IN-Hypothetical. The data presented here is illustrative, designed to serve as a template for evaluating and comparing the selectivity of novel kinase inhibitors.
The M2 isoform of pyruvate kinase (PKM2) is a critical enzyme in cancer metabolism, making it an attractive target for therapeutic intervention.[1][2][3] A key challenge in developing PKM2 inhibitors is achieving selectivity against other pyruvate kinase isoforms (PKM1, PKL, and PKR) and the broader human kinome to minimize off-target effects.[1] This guide details the specificity profile of a hypothetical inhibitor, PKM2-IN-Hypothetical, against a panel of kinases.
Kinase Selectivity Profile of PKM2-IN-Hypothetical
The selectivity of PKM2-IN-Hypothetical was assessed using a comprehensive kinase panel screening. The following table summarizes the inhibitory activity of PKM2-IN-Hypothetical against PKM2 and a selection of off-target kinases, including other PKM isoforms.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| PKM2 | 95 | 50 | Primary Target |
| PKM1 | 25 | >10,000 | High selectivity over PKM1 isoform |
| PKL | 30 | >10,000 | High selectivity over PKL isoform |
| PKR | 28 | >10,000 | High selectivity over PKR isoform |
| PKA | 5 | >10,000 | Minimal activity against a common off-target |
| CDK2 | 8 | >10,000 | Minimal activity against a cell cycle kinase |
| MAPK1 | 12 | >10,000 | Minimal activity against a key signaling kinase |
| SRC | 15 | >10,000 | Minimal activity against a non-receptor tyrosine kinase |
Experimental Protocols
KINOMEscan™ Kinase Specificity Assay
The kinase specificity of PKM2-IN-Hypothetical was determined using the KINOMEscan™ assay platform, a competitive binding assay.
Methodology:
-
Kinase Library: A panel of 468 recombinant human kinases was used.
-
Immobilization: Kinases were expressed as fusions to a proprietary tag and immobilized on a solid support.
-
Competitive Binding: The test compound (PKM2-IN-Hypothetical) was incubated at a concentration of 1 µM with the kinase-tagged solid support and a fluorescently labeled, ATP-competitive ligand.
-
Quantification: The amount of fluorescent ligand bound to each kinase was measured. A lower fluorescence signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are reported as the percentage of the test compound's displacement of the fluorescent ligand (% Inhibition). For hits showing significant inhibition, a dose-response curve was generated to determine the half-maximal inhibitory concentration (IC50).
PKM2 Signaling and Experimental Workflow
To provide a broader context for the specificity data, the following diagrams illustrate the central role of PKM2 in cellular metabolism and the workflow for assessing kinase inhibitor specificity.
Caption: A simplified diagram of the PKM2 signaling pathway in cancer cells.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
References
- 1. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity Profiling: PKM2-IN-1, a Case Study for Isoform-Specific Pyruvate Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the isoform selectivity of a representative pyruvate kinase M2 (PKM2) inhibitor, PKM2-IN-1 (also known as Compound 3K; CAS 94164-88-2), against other pyruvate kinase isoforms, namely PKM1, PKL, and PKR. While the specific compound "PKM2-IN-5" was not identified in publicly available literature, PKM2-IN-1 serves as a well-characterized example of a selective PKM2 inhibitor, offering valuable insights into the principles and methodologies of selectivity profiling.
Pyruvate kinase (PK) is a critical enzyme in glycolysis, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate. In mammals, four isoforms of PK exist: PKL, PKR, PKM1, and PKM2. While PKM1 is constitutively active and found in differentiated tissues, PKM2 is expressed in embryonic and tumor cells and can switch between a highly active tetrameric state and a less active dimeric state. This unique regulatory feature of PKM2 has made it an attractive target for cancer therapy. The development of isoform-selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity of PKM2-IN-1 against different pyruvate kinase isoforms, presented as half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate higher potency.
| Inhibitor | Target Isoform | IC50 (µM) | Selectivity vs. PKM1 (Fold) | Selectivity vs. PKL (Fold) |
| PKM2-IN-1 | PKM2 | 2.95 | - | - |
| (CAS 94164-88-2) | PKM1 | 16.71 | 5.7 | - |
| PKL | 8.2 | - | 2.8 | |
| PKR | Not Reported | - | - |
Data sourced from publicly available information.
As the data indicates, PKM2-IN-1 demonstrates a preferential inhibition of PKM2 over PKM1 and PKL, with a 5.7-fold higher selectivity for PKM2 compared to PKM1 and a 2.8-fold higher selectivity compared to PKL. Data for PKR was not available in the reviewed sources.
Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. A common method to assess the potency and selectivity of kinase inhibitors is through in vitro kinase inhibition assays.
General Kinase Inhibition Assay Protocol (Lactate Dehydrogenase-Coupled Assay)
This assay measures the production of pyruvate by pyruvate kinase, which is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human pyruvate kinase isoforms (PKM2, PKM1, PKL, PKR)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Test inhibitor (e.g., PKM2-IN-1) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PEP, ADP, NADH, and LDH.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the wells of a microplate. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the specific pyruvate kinase isoform to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH consumption is proportional to the pyruvate kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway: Pyruvate Kinase in Glycolysis
Caption: Role of PKM2 in the final step of glycolysis.
Experimental Workflow: Kinase Inhibitor Selectivity Profiling
Caption: Workflow for determining inhibitor selectivity.
Navigating the Landscape of PKM2 Modulation: A Comparative Guide to Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the reported effects of various small molecule inhibitors targeting Pyruvate Kinase M2 (PKM2), a key regulator of cancer metabolism. While a specific compound designated "PKM2-IN-5" lacks sufficient data in publicly available literature for a reproducibility analysis, this guide offers a valuable comparison of other well-characterized PKM2 modulators.
This document summarizes quantitative data on the efficacy of several PKM2 inhibitors, details the experimental protocols used to generate this data, and visualizes the complex signaling pathways involved. By presenting this information in a structured format, we aim to provide a clear and objective resource for evaluating the consistency of findings across different studies and compounds.
Quantitative Comparison of PKM2 Inhibitor Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for several small molecule inhibitors of PKM2 across various cancer cell lines. It is important to note that variations in experimental conditions, such as cell culture media, incubation time, and the specific assay used, can influence the observed IC50 values, impacting the direct comparison of absolute values between studies.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference |
| Shikonin | PKM2 | Not consistently reported | Eca109 (Esophageal Squamous Carcinoma) | 19.9 µM (24h) | [1] |
| A549 (Non-small cell lung cancer) | 5.739 µM (24h) | [2] | |||
| PC9 (Non-small cell lung cancer) | 6.302 µM (24h) | [2] | |||
| A101D (Melanoma) | 0.0007121 µM | [3] | |||
| TE-441-T | 0.002238 µM | [3] | |||
| NALM-6 (Leukemia) | 0.002797 µM | ||||
| Compound 3k (PKM2-IN-1) | PKM2 | 2.95 µM | HCT116 (Colorectal Carcinoma) | 0.18 µM - 0.39 µM (48h) | |
| PKM1 | 4-5 fold higher than PKM2 | HeLa (Cervical Cancer) | 0.29 µM - 0.41 µM (48h) | ||
| H1299 (Non-small cell lung cancer) | 1.56 µM (48h) | ||||
| Lapachol | PKM2 | ~10 µM (for 50% inhibition) | MEL103 (Melanoma) | Dose-dependent inhibition of PKM2 activity | |
| Plumbagin | PKM2 | Not reported | HepG2 (Hepatocellular Carcinoma) | 8.72 µM (24h), 6.17 µM (48h), 3.94 µM (72h) | |
| LY294002 | PI3K (indirectly affects PKM2) | Not applicable | BGC-823 (Gastric Cancer) | Downregulates PKM2 expression | |
| Compound 3h | PKM2 | 0.96 ± 0.18 µM | LNCaP (Prostate Cancer) | Not reported | |
| Silibinin | PKM2 | 0.91 µM | Not reported | Not reported | |
| Curcumin | PKM2 | 1.12 µM | Not reported | Not reported | |
| Resveratrol | PKM2 | 3.07 µM | Not reported | Not reported | |
| Ellagic Acid | PKM2 | 4.20 µM | MDA-MB-231 (Breast Cancer) | 20 µM (MTT assay) |
Experimental Protocols
To ensure the reproducibility of scientific findings, detailed methodologies are crucial. Below are summaries of common experimental protocols used to assess the effects of PKM2 inhibitors.
PKM2 Enzymatic Activity Assays
Two primary methods are used to measure the enzymatic activity of PKM2 and the inhibitory effects of compounds:
-
Lactate Dehydrogenase (LDH)-Coupled Assay: This spectrophotometric assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
-
Kinase-Glo® Luminescence Assay: This assay quantifies the amount of ATP produced by the PKM2-catalyzed reaction. The Kinase-Glo® reagent contains luciferase, which generates a luminescent signal in the presence of ATP. The intensity of the signal is directly proportional to the PKM2 activity.
Cell Viability and Proliferation Assays
The effect of PKM2 inhibitors on cancer cell growth is commonly assessed using the following methods:
-
MTS/MTT Assay: These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, the absorbance of which can be measured. A decrease in absorbance indicates reduced cell viability. For example, in the study of Compound 3k, 5000 cells per well were plated in 96-well plates, treated with the compound for 48 hours, and then incubated with MTS for 3 hours before reading the absorbance at 490 nm.
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies. A reduction in the number and size of colonies in the presence of an inhibitor indicates a cytostatic or cytotoxic effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action of PKM2 inhibitors.
Caption: PKM2 signaling in cancer.
The diagram above illustrates the central role of PKM2 in cancer cell metabolism. In its active tetrameric form, PKM2 catalyzes the final step of glycolysis. However, in cancer cells, PKM2 often exists in a less active dimeric state, which promotes the shunting of glycolytic intermediates into biosynthetic pathways necessary for cell growth and proliferation. The dimeric form can also translocate to the nucleus and act as a transcriptional co-activator for proteins like HIF-1α and STAT3, further promoting cancer progression. PKM2 inhibitors aim to disrupt these processes.
Caption: Workflow for PKM2 inhibitor testing.
This flowchart outlines a typical experimental workflow for the evaluation of a novel PKM2 inhibitor. It begins with the initial in vitro enzymatic assays to determine the direct inhibitory effect on the PKM2 enzyme, followed by cell-based assays to assess its impact on cancer cell viability. Subsequent mechanistic studies, such as western blotting and metabolomic analysis, are then performed to elucidate how the inhibitor exerts its effects. Finally, promising candidates are often tested in in vivo models to evaluate their therapeutic potential.
Conclusion
The reproducibility of the effects of small molecule inhibitors targeting PKM2 is a complex issue influenced by the specific compound, the biological context, and the experimental methodologies employed. While a direct comparative analysis for a compound specifically named "this compound" is not feasible due to a lack of available data, this guide provides a framework for understanding the landscape of PKM2 inhibition. The presented data on various PKM2 inhibitors highlight a range of potencies and cellular effects. The detailed experimental protocols and pathway diagrams offer a foundation for researchers to design and interpret their own studies with greater rigor, ultimately contributing to the development of more reproducible and effective cancer therapies.
References
- 1. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin inhibited glycolysis and sensitized cisplatin treatment in non-small cell lung cancer cells via the exosomal pyruvate kinase M2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Evaluating the Therapeutic Potential of PKM2 Inhibition Compared to Standard Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in this metabolic shift.[1] Unlike its isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2] This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce the nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[3][4]
Given its critical role in tumor metabolism and growth, PKM2 has emerged as a promising therapeutic target.[2] Small molecule inhibitors of PKM2 aim to disrupt the metabolic advantage conferred by the Warburg effect, thereby selectively targeting cancer cells.
This guide provides a comparative evaluation of the therapeutic potential of a representative PKM2 inhibitor against standard-of-care chemotherapy agents. As no specific data is publicly available for a compound designated "PKM2-IN-5," this analysis will utilize data for shikonin , a well-characterized natural product known to inhibit PKM2, as a proxy. The performance of shikonin will be compared with that of common chemotherapy drugs: cisplatin , docetaxel , and 5-fluorouracil (5-FU) .
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of the PKM2 inhibitor shikonin and standard chemotherapy agents across various cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Comparative IC50 Values of PKM2 Inhibitor (Shikonin) and Standard Chemotherapies
| Cancer Type | Cell Line | PKM2 Inhibitor (Shikonin) IC50 (µM) | Standard Chemotherapy | Standard Chemotherapy IC50 (µM) |
| Breast Cancer | MDA-MB-231 | 15.0 (24h) | Docetaxel | 0.001 - 0.0014 (72h) |
| MCF-7 | 10.3 (24h) | Cisplatin | ~10 - 20 (48-72h) | |
| Lung Cancer | A549 | ~1-2 (48h) | 5-Fluorouracil | >100 (48h) |
| Docetaxel | ~0.02 (48h) | |||
| Colon Cancer | HCT-116 | Induces apoptosis | 5-Fluorouracil | ~5-10 (72h) |
| HT-29 | Not specified | 5-Fluorouracil | ~25 (48h) | |
| Prostate Cancer | PC3 | 0.37 (72h) | Docetaxel | Not specified |
| DU145 | 0.37 (72h) | Docetaxel | Not specified | |
| Cholangiocarcinoma | QBC939 | 3.39 (48h) | Not specified | Not specified |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used. The data presented here is a compilation from various sources and should be interpreted as a general comparison.
Table 2: Effects on Apoptosis
| Compound | Cancer Cell Line | Effect on Apoptosis |
| Shikonin | A375SM (Melanoma) | Increased early and late apoptosis in a dose-dependent manner. |
| HCT-116 & HCT-15 (Colon) | Induced apoptosis in a dose-dependent manner, with apoptosis rates of up to 37.8% and 75.53% respectively. | |
| T-47D (Breast) | Induces caspase-3 dependent apoptosis. | |
| Cisplatin | Various | Induces apoptosis by causing DNA damage, which activates intrinsic and extrinsic pathways. |
| Docetaxel | IgR3 & MM200 (Melanoma) | Induced apoptosis in a dose-dependent manner. |
| Various Breast Cancer Lines | Primarily induces mitotic catastrophe, a non-apoptotic form of cell death. | |
| 5-Fluorouracil | A549 (Lung) | In combination with TRAIL, enhances apoptosis. |
| Various Colon Cancer Lines | Induces apoptosis in both p53 wild-type and mutant cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., shikonin, cisplatin) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
3. PKM2 Kinase Activity Assay
-
Principle: The activity of PKM2 can be measured using a lactate dehydrogenase (LDH)-coupled enzyme assay. In this reaction, the pyruvate produced by PKM2 is converted to lactate by LDH, a process that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing reaction buffer, ADP, phosphoenolpyruvate (PEP), NADH, and LDH.
-
Add the cell lysate or purified PKM2 enzyme to the reaction mixture.
-
To test inhibitors, pre-incubate the enzyme with the compound before adding the substrates.
-
Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the PKM2 activity.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways discussed in this guide.
Caption: The Warburg Effect pathway mediated by PKM2 in cancer cells.
Caption: A generalized experimental workflow for drug evaluation.
The data presented in this guide highlights the therapeutic potential of targeting PKM2 in cancer. The PKM2 inhibitor shikonin demonstrates potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, with IC50 values that are, in some cases, comparable to or lower than those of standard chemotherapy agents.
Standard chemotherapy agents like cisplatin, docetaxel, and 5-FU remain the cornerstone of cancer treatment. Their mechanisms of action are well-established and primarily involve inducing DNA damage or disrupting microtubule function, leading to cell cycle arrest and cell death. However, their efficacy is often limited by significant side effects and the development of drug resistance.
Targeting PKM2 offers a different therapeutic strategy by exploiting the unique metabolic phenotype of cancer cells. By inhibiting PKM2, compounds like shikonin can disrupt the anabolic processes that fuel cancer cell proliferation. This targeted approach has the potential for greater selectivity and reduced toxicity to normal tissues. Furthermore, the observation that PKM2 inhibition can sensitize cancer cells to conventional chemotherapy suggests a promising avenue for combination therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling PKM2-IN-5
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of PKM2-IN-5, ensuring laboratory safety and operational integrity.
This document provides crucial safety and logistical information for the handling of this compound, a small molecule modulator of Pyruvate Kinase M2. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure and ensure personal safety.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or chemical goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of any dusts or aerosols.[1] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
Handling and Storage
-
Engineering Controls: Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage of a stock solution, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[2]
First-Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Spill and Disposal Procedures
-
Spill Response: For any spills, ensure adequate ventilation and wear appropriate personal protective equipment. Absorb the spill with inert material and collect it in a suitable, closed container for disposal. Prevent the chemical from entering drains.
-
Waste Disposal: Dispose of this compound and its containers in accordance with local, state, and federal regulations. Discharge into the environment must be avoided.
Visual Guides
The following diagrams illustrate key procedural and conceptual information related to the handling and context of this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Conceptual pathway of a PKM2 activator like this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
